Rodatristat
Beschreibung
an inhibitor of tryptophan hydroxylase-1; structure in first source
See also: this compound Ethyl (active moiety of).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30)31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPHKJFQDEABI-NZQKXSOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(NC2)C(=O)O)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C[C@H](NC2)C(=O)O)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1673568-73-4 | |
| Record name | Rodatristat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673568734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RODATRISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D8378G2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rodatristat: A Technical Guide on its Chemical Structure, Properties, and Clinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rodatristat is an investigational small molecule that acts as a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the peripheral synthesis of serotonin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It further details the experimental methodologies employed in its preclinical and clinical evaluation, with a focus on its development for pulmonary arterial hypertension (PAH). This document summarizes key quantitative data in structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.
Chemical Structure and Properties
This compound, and its prodrug this compound ethyl, have been characterized through various analytical techniques. The fundamental chemical identifiers and physicochemical properties are summarized below.
Chemical Identification
| Identifier | Value | Citation |
| IUPAC Name | (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
| CAS Number | 1673568-73-4 | |
| Molecular Formula | C₂₇H₂₇ClF₃N₅O₃ | |
| SMILES | C1CN(CCC12C--INVALID-LINK--C(=O)O)C3=CC(=NC(=N3)N)O--INVALID-LINK--C(F)(F)F | |
| InChI | InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30,31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1 |
Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 561.98 g/mol | |
| Topological Polar Surface Area | 125 Ų | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Rotatable Bond Count | 6 |
Physicochemical Properties of this compound Ethyl (Prodrug)
| Property | Value | Citation |
| Molecular Weight | 590.04 g/mol | |
| Topological Polar Surface Area | 116 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 9 | |
| Rotatable Bond Count | 8 |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of tryptophan hydroxylase 1 (TPH1), the enzyme responsible for the rate-limiting step in the synthesis of serotonin in the periphery.[1] TPH1 is distinct from TPH2, which is primarily found in the central nervous system. By inhibiting TPH1, this compound aims to reduce the production of peripheral serotonin without affecting its levels in the brain.[1]
The rationale for developing a TPH1 inhibitor for diseases like pulmonary arterial hypertension (PAH) stems from the observation that serotonin can promote the proliferation of pulmonary artery smooth muscle cells, a key pathological feature of PAH.[1]
Serotonin Synthesis and Inhibition by this compound
References
In Vivo Effects of Rodatristat on Serotonin Levels: A Technical Guide
Affiliation: Google Research
Abstract
Rodatristat ethyl, a prodrug of the potent tryptophan hydroxylase (TPH) inhibitor this compound, is a therapeutic agent designed to reduce peripheral serotonin synthesis. Elevated peripheral serotonin is implicated in the pathophysiology of several conditions, most notably carcinoid syndrome diarrhea. This technical guide provides an in-depth analysis of the in vivo effects of this compound on serotonin levels, synthesizing data from preclinical and clinical studies. It details the mechanism of action, presents quantitative data on serotonin reduction in various biological matrices, outlines experimental protocols, and visualizes key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonin modulation and related therapeutic areas.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical biogenic amine that functions as a neurotransmitter in the central nervous system (CNS) and as a hormone in the periphery, where it regulates gastrointestinal motility, vasoconstriction, and inflammation.[1] The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH2, primarily found in the CNS, and TPH1, which is responsible for the vast majority of peripheral serotonin production.[2][3] Overproduction of peripheral serotonin is a hallmark of carcinoid syndrome, a debilitating condition caused by neuroendocrine tumors (NETs) that leads to severe diarrhea and other systemic symptoms.[4][5]
This compound ethyl (formerly known as telotristat ethyl, brand name Xermelo®) is a first-in-class TPH inhibitor.[6] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, this compound (telotristat), which potently inhibits TPH1.[1][2] A key feature of this compound is its inability to cross the blood-brain barrier, thereby selectively targeting peripheral serotonin synthesis without affecting central neurotransmission.[1][7] This guide will explore the in vivo pharmacological effects of this compound, with a specific focus on its ability to modulate serotonin levels.
Mechanism of Action
This compound ethyl is orally administered and undergoes rapid hydrolysis by carboxylesterases to form its active metabolite, this compound.[1][8] this compound then acts as a potent inhibitor of TPH1, the rate-limiting enzyme in the biosynthesis of serotonin from L-tryptophan.[2][5] By blocking this crucial step, this compound effectively reduces the production of peripheral serotonin.[9] This targeted inhibition alleviates the symptoms associated with serotonin overproduction, such as the severe diarrhea seen in carcinoid syndrome.[4]
The therapeutic strategy often involves the co-administration of this compound ethyl with somatostatin analogs (SSAs).[9] While SSAs work by blocking the release of serotonin from tumor cells, this compound inhibits its synthesis, offering a dual-pathway approach to managing serotonin levels.[4][9]
Quantitative Effects on Serotonin and Metabolites
The administration of this compound ethyl leads to a significant and dose-dependent reduction in peripheral serotonin and its metabolites. The primary biomarker used to assess systemic serotonin levels is urinary 5-hydroxyindoleacetic acid (u5-HIAA), the main metabolite of serotonin.
In vivo studies in animal models have demonstrated the potent effect of this compound in reducing serotonin levels.
| Animal Model | Dosage | Duration | Effect on Serotonin | Citation |
| Normal Mice | 15-300 mg/kg/day | 4 days | Dose-dependent reduction in GI tract serotonin; maximal effects at ≥150 mg/kg. | [1][10] |
| Mice (Intestinal Inflammation) | Not Specified | 4-5 days | Significant reduction in serum serotonin. | [11] |
| Mice (Hypertension Model) | Not Specified | 2 weeks | Significant reduction in circulating serotonin levels. | [12] |
| Animal Models (PAH) | Not Specified | 28 days | A 40% reduction in serotonin biosynthesis significantly improved vascular remodeling. | [13] |
Clinical trials in healthy volunteers and patients with carcinoid syndrome have consistently shown a marked decrease in u5-HIAA levels following treatment with this compound ethyl.
| Study Population | Dosage | Duration | Effect on u5-HIAA / Serotonin | Citation |
| Healthy Subjects | 500 mg tid | 2 weeks | ~45% reduction in urinary 5-HIAA; ~25% reduction in whole blood serotonin. | [10][11] |
| Carcinoid Syndrome Patients (TELESTAR Trial) | 250 mg tid | 12 weeks | Mean decrease of 40.1 mg/24h. | [14][15] |
| Carcinoid Syndrome Patients (TELESTAR Trial) | 500 mg tid | 12 weeks | Mean decrease of 57.7 mg/24h. | [14][15] |
| Carcinoid Syndrome Patients (TELECAST Trial) | 250 mg tid | 12 weeks | Median reduction of 54.0% vs. placebo. | [16] |
| Carcinoid Syndrome Patients (TELECAST Trial) | 500 mg tid | 12 weeks | Median reduction of 89.7% vs. placebo. | [16] |
Experimental Protocols
The following sections describe generalized methodologies employed in the preclinical and clinical evaluation of this compound's effects on serotonin levels.
A common workflow for assessing the in vivo efficacy of this compound in animal models, such as mice, is outlined below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telotristat ethyl - Wikipedia [en.wikipedia.org]
- 7. repub.eur.nl [repub.eur.nl]
- 8. youtube.com [youtube.com]
- 9. xermelo.com [xermelo.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Telotristat ethyl reverses myxomatous changes in mice mitral valves [frontiersin.org]
- 13. Altavant Sciences Reports this compound Ethyl PK/PD Analysis at ATS Supporting Doses Selected for Phase 2b ELEVATE 2 Study [prnewswire.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Urinary 5-Hydroxyindolacetic Acid Measurements in Patients with Neuroendocrine Tumor-Related Carcinoid Syndrome: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Rodatristat Ethyl and RVT-1201: A Comprehensive Technical Overview of a Tryptophan Hydroxylase Inhibitor for Pulmonary Arterial Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rodatristat ethyl, also known by its investigational name RVT-1201, is a small molecule inhibitor of tryptophan hydroxylase 1 (TPH1). Developed as a potential therapeutic for pulmonary arterial hypertension (PAH), it aimed to reduce peripheral serotonin production, a key mediator implicated in the pathophysiology of the disease. Despite promising preclinical data and successful target engagement in early clinical trials, the Phase 2b ELEVATE 2 study was terminated due to a lack of efficacy and unfavorable safety signals. This guide provides a detailed technical overview of this compound ethyl, including its nomenclature, mechanism of action, preclinical and clinical data, and the ultimate discontinuation of its development for PAH.
Nomenclature and Chemical Identity
This compound ethyl and RVT-1201 are synonymous designations for the same investigational drug. "this compound ethyl" is the non-proprietary name for the active pharmaceutical ingredient, while "RVT-1201" was its development code name.
Mechanism of Action: Targeting Peripheral Serotonin Synthesis
This compound ethyl is a prodrug that is converted to its active metabolite, this compound, which acts as a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues. In the context of PAH, elevated levels of serotonin are believed to contribute to pulmonary vasoconstriction and vascular remodeling. By inhibiting TPH1, this compound ethyl was designed to decrease the production of peripheral serotonin, thereby mitigating its pathological effects on the pulmonary vasculature.
Figure 1: Mechanism of Action of this compound Ethyl.
Preclinical Studies
Preclinical investigations in established animal models of pulmonary hypertension, such as the monocrotaline and SUGEN-hypoxia rat models, demonstrated the potential of this compound ethyl.
| Parameter | Animal Model | Treatment | Outcome | Citation |
| Serotonin Production | Rat models of PAH | This compound ethyl | Approximately 50% reduction | [1] |
| Vascular Remodeling | Rat models of PAH | This compound ethyl | Significant reduction in pulmonary artery wall thickness | [1] |
Experimental Protocols:
Detailed protocols for the monocrotaline and SUGEN-hypoxia models are extensively described in the scientific literature. In brief, the monocrotaline model involves a single subcutaneous injection of monocrotaline to induce pulmonary arterial hypertension. The SUGEN-hypoxia model combines a single subcutaneous injection of the VEGF receptor blocker SU5416 with chronic exposure to hypoxia (e.g., 10% oxygen) to induce a more severe and progressive form of the disease.
Clinical Development
The clinical development of this compound ethyl for PAH involved Phase 1 studies in healthy volunteers and two key Phase 2 trials: ELEVATE 1 (Phase 2a) and ELEVATE 2 (Phase 2b).
Phase 1 Studies in Healthy Volunteers
Phase 1 studies demonstrated that this compound ethyl was generally well-tolerated and effectively reduced peripheral serotonin production, as measured by the biomarker 5-hydroxyindoleacetic acid (5-HIAA).
| Dose | Regimen | Reduction in 5-HIAA | Citation |
| 400 mg | Twice daily | ~50% | [1] |
ELEVATE 1 (Phase 2a Study)
The ELEVATE 1 study (NCT03924154) was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of RVT-1201 in patients with PAH. The study was terminated early due to difficulties in patient enrollment.
ELEVATE 2 (Phase 2b Study)
The ELEVATE 2 study (NCT04712669) was a larger, dose-ranging, randomized, double-blind, placebo-controlled trial that enrolled 108 patients with PAH. Patients were randomized to receive placebo, 300 mg, or 600 mg of this compound ethyl twice daily for 24 weeks. The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline.
Key Results of the ELEVATE 2 Trial:
| Endpoint | Placebo | This compound ethyl (300 mg BID) | This compound ethyl (600 mg BID) | Citation |
| Primary Endpoint | ||||
| Least-squares mean percent change in PVR from baseline to week 24 | 5.8% (SE 18.1) | 63.1% (SE 18.5) | 64.2% (SE 18.0) | [2] |
| Secondary Endpoints | ||||
| Stroke Volume | Negative effect | Negative effect | Negative effect | [3] |
| NT-proBNP | Negative effect | Negative effect | Negative effect | [3] |
| Right Atrial Pressure | Negative effect | Negative effect | Negative effect | [3] |
| Mean Pulmonary Artery Pressure (mPAP) | Negative effect | Negative effect | Negative effect | [3] |
| Cardiac Index | Negative effect | Negative effect | Negative effect | [3] |
| Adverse Events | ||||
| Treatment-emergent adverse events (TEAEs) | 29 (81%) | 33 (92%) | 36 (100%) | [4] |
| TEAEs leading to discontinuation | 3 (8%) | 4 (11%) | 4 (11%) | [4] |
| TEAE leading to death | 0 | 1 (3%) | 0 | [4] |
The results of the ELEVATE 2 trial were unexpected and disappointing. Treatment with this compound ethyl not only failed to show a benefit but was associated with a worsening of PVR and other clinically relevant hemodynamic parameters.[3] The incidence of adverse events was also higher in the treatment arms.[4]
Figure 2: ELEVATE 2 Clinical Trial Workflow.
Discontinuation of Development for PAH
Following the unfavorable results of the ELEVATE 2 trial, the development of this compound ethyl for the treatment of pulmonary arterial hypertension was discontinued. The open-label extension of the study was also terminated.[2] The findings suggest that while the serotonin pathway is implicated in the pathophysiology of PAH, its modulation with a TPH1 inhibitor did not translate into clinical benefit and may have been detrimental in this patient population.
Conclusion
This compound ethyl (RVT-1201) represents a rigorously investigated therapeutic candidate that, despite a strong preclinical rationale and successful target engagement, ultimately failed to demonstrate efficacy and safety in a well-designed Phase 2b clinical trial for pulmonary arterial hypertension. The unexpected negative outcomes of the ELEVATE 2 study underscore the complexities of translating preclinical findings to clinical success and highlight the challenges in targeting the serotonin pathway for this disease. The comprehensive data generated from the development program, however, provide valuable insights for the scientific and drug development communities.
References
- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 2. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breaking Med [breakingmed.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
The Pharmacokinetics and Pharmacodynamics of Rodatristat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rodatristat ethyl, a prodrug of the active moiety this compound, is an investigational small molecule designed as a potent and peripherally restricted inhibitor of tryptophan hydroxylase (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues. By inhibiting TPH1, this compound aims to reduce peripheral serotonin levels, which are implicated in the pathophysiology of various diseases, most notably pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, along with detailed experimental methodologies and a critical analysis of its clinical development.
Mechanism of Action
This compound targets the serotonin synthesis pathway at its origin. Serotonin, a biogenic amine, has diverse physiological roles. While central serotonin is a key neurotransmitter, peripheral serotonin, produced primarily by enterochromaffin cells in the gut and stored in platelets, is involved in vasoconstriction, inflammation, and cell proliferation. In PAH, elevated peripheral serotonin levels are thought to contribute to the proliferation of pulmonary artery smooth muscle cells and endothelial cells, leading to vascular remodeling and increased pulmonary vascular resistance.
This compound ethyl is rapidly converted in vivo to its active form, this compound, which selectively inhibits TPH1 over TPH2, the isoform responsible for central serotonin synthesis. This peripheral selectivity is a key design feature, intended to avoid potential central nervous system side effects associated with altered brain serotonin levels.
Signaling Pathway of Peripheral Serotonin Synthesis and TPH1 Inhibition by this compound
Caption: Peripheral serotonin synthesis pathway and the inhibitory action of this compound on TPH1.
Pharmacokinetics
This compound ethyl is administered orally as a prodrug to improve bioavailability. Following administration, it undergoes rapid conversion to the active metabolite, this compound.
Preclinical Pharmacokinetics
Nonclinical studies in rats demonstrated that this compound ethyl has low to moderate oral bioavailability and is quickly converted to this compound. Both compounds are highly protein-bound. Notably, these studies indicated that this compound has a negligible ability to cross the blood-brain barrier, with sub-pharmacologically relevant exposure levels in the central nervous system, thus preserving brain serotonin levels.[1] Analysis of lung tissue distribution supported the accumulation of the active drug in the lungs.[1]
Clinical Pharmacokinetics
Pharmacokinetic data in humans is primarily derived from studies in healthy volunteers and patients with PAH enrolled in the ELEVATE 2 clinical trial.
| Parameter | This compound Ethyl | This compound (Active Moiety) | Reference |
| Half-life (t½) | ~5 hours | ~12 hours | [2] |
| Time to Steady State | Reached by Day 5 of repeated dosing | Reached by Day 5 of repeated dosing | [2] |
| Excretion | Primarily biliary excretion (based on rat studies); minimal renal excretion | Primarily biliary excretion (based on rat studies); minimal renal excretion | [2] |
Table 1: Summary of Clinical Pharmacokinetic Parameters for this compound Ethyl and this compound.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of peripheral serotonin synthesis. This is typically assessed by measuring the levels of serotonin's main metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in plasma and urine.
Preclinical Pharmacodynamics
In preclinical models of PAH, including the monocrotaline and SUGEN-hypoxia rat models, this compound ethyl demonstrated the ability to reduce serotonin levels and markers of disease.[3][4] A 28-day preclinical study established that a 40% reduction in serotonin biosynthesis was associated with significant improvements in vascular remodeling and pulmonary vascular resistance in animal models of PAH.[5]
Clinical Pharmacodynamics
In a study involving healthy volunteers, once-daily oral administration of this compound ethyl for 14 days resulted in a reduction of the peripheral serotonin biomarker, 5-HIAA.[6] A mid-level dose of 400 mg twice daily was associated with an approximately 50% reduction in 5-HIAA.[7] The ELEVATE 2 study aimed to achieve a clinically meaningful reduction in serotonin in patients with PAH, with doses of 300 mg and 600 mg twice daily selected based on pharmacokinetic/pharmacodynamic modeling that suggested these doses had a high probability of achieving the target 40% reduction in serotonin biosynthesis.[5]
| Study Population | Dose | Biomarker | Percent Reduction | Reference |
| Healthy Volunteers | 400 mg BID | 5-HIAA | ~50% | [7] |
| PAH Animal Models | N/A | Serotonin Biosynthesis | Target of 40% for efficacy | [5] |
Table 2: Summary of Key Pharmacodynamic Findings for this compound.
Experimental Protocols
Preclinical Efficacy Studies in PAH Models
Animal Models:
-
Monocrotaline (MCT) Rat Model: A widely used model where a single subcutaneous injection of monocrotaline induces pulmonary hypertension.
-
SUGEN-Hypoxia (SuHx) Rat Model: This model is considered to be more clinically relevant, involving an injection of the VEGF receptor blocker SU5416 followed by exposure to chronic hypoxia, leading to severe angioproliferative PAH.[8]
Methodology:
-
Induction of PAH: As described above for each model.
-
Drug Administration: this compound ethyl was administered orally to the animals.
-
Assessment of Efficacy:
-
Hemodynamics: Measurement of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Vascular Remodeling: Histological analysis of pulmonary arterioles to assess medial wall thickness and muscularization.
-
Right Ventricular Hypertrophy: Assessed by the Fulton index (ratio of right ventricular weight to left ventricular plus septal weight).
-
Biomarker Analysis: Measurement of serotonin and 5-HIAA levels in plasma, urine, and lung tissue.
-
ELEVATE 2 Clinical Trial
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of this compound ethyl in patients with PAH.[3]
Patient Population: Adults with symptomatic PAH (WHO Functional Class II or III) on stable background therapy.[6]
Intervention:
-
This compound ethyl 300 mg twice daily
-
This compound ethyl 600 mg twice daily
-
Placebo twice daily
Primary Endpoint: Percent change from baseline in pulmonary vascular resistance (PVR) at week 24, as measured by right heart catheterization.[9]
Pharmacokinetic and Pharmacodynamic Assessments:
-
PK: Blood samples were collected to determine the plasma concentrations of this compound ethyl and its active metabolite, this compound.
-
PD: Plasma and urine samples were collected at baseline and at specified time points to measure 5-HIAA concentrations.[1]
Workflow for the ELEVATE 2 Clinical Trial
Caption: High-level workflow of the ELEVATE 2 clinical trial.
Bioanalytical Methods for 5-HIAA Quantification
The measurement of 5-HIAA in plasma and urine is crucial for assessing the pharmacodynamic effect of this compound. The standard method employed is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]
General Protocol:
-
Sample Preparation: Urine samples are typically diluted, and plasma samples undergo protein precipitation.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, where 5-HIAA is separated from other components on a reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. 5-HIAA is ionized, and specific precursor-to-product ion transitions are monitored for quantification, providing high sensitivity and specificity.
Clinical Trial Results and Future Directions
The ELEVATE 2 trial was completed, and the results were unfortunately not supportive of the therapeutic hypothesis. The study did not meet its primary endpoint; in fact, treatment with this compound ethyl was associated with a worsening of pulmonary hemodynamics compared to placebo.[8][9] Patients in both the 300 mg and 600 mg twice-daily groups showed an increase in pulmonary vascular resistance.[6]
These unexpected findings have raised questions about the role of peripheral serotonin inhibition in the treatment of established PAH. While the preclinical data were promising, the translation to clinical efficacy was not observed. The reasons for this discrepancy are likely multifactorial and may include off-target effects of the compound or a more complex role for serotonin in the pathophysiology of human PAH than previously understood.[8]
Conclusion
This compound ethyl is a peripherally restricted TPH1 inhibitor that effectively reduces peripheral serotonin synthesis. Its pharmacokinetic profile is characterized by rapid conversion to the active moiety, this compound, which has a half-life of approximately 12 hours. The pharmacodynamics are clearly demonstrated by a dose-dependent reduction in the serotonin metabolite 5-HIAA. However, despite a strong preclinical rationale and successful target engagement, the ELEVATE 2 Phase 2b clinical trial in patients with PAH showed a negative impact on the primary endpoint of pulmonary vascular resistance. This outcome underscores the challenges of translating preclinical findings to clinical efficacy and highlights the complexity of the serotonin pathway in human disease. Further research is needed to fully understand these results and to determine if there is any future therapeutic potential for TPH1 inhibition in other indications.
References
- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Peripheral Serotonin Synthesis in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altavant Sciences Reports this compound Ethyl PK/PD Analysis at ATS Supporting Doses Selected for Phase 2b ELEVATE 2 Study [prnewswire.com]
- 6. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting Serotonin Synthesis for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of Rodatristat Ethyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rodatristat ethyl (also known as RVT-1201 and KAR5585) is a small molecule prodrug that is rapidly converted in vivo to its active metabolite, this compound.[1] It was developed as a potent and reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. The primary therapeutic rationale for this compound ethyl was to reduce peripheral serotonin levels, which are implicated in the pathophysiology of several diseases, including pulmonary arterial hypertension (PAH).[1][2]
This compound ethyl was designed for peripheral selectivity, with a negligible ability to cross the blood-brain barrier. This was intended to avoid effects on central nervous system (CNS) serotonin levels, which are regulated by the TPH2 isoform, in contrast to the peripheral TPH1 isoform.[1] Preclinical studies in rat models of PAH suggested that this compound ethyl could reduce vascular remodeling.[3] Furthermore, Phase 1 studies in healthy volunteers showed a dose-dependent reduction in peripheral serotonin production and were generally well-tolerated.[4]
However, the Phase 2b ELEVATE-2 clinical trial in patients with PAH was terminated early due to a lack of efficacy and a worsening of clinical outcomes in the treatment groups compared to placebo.[5][6][7] This unexpected result has brought the off-target effects and overall safety profile of this compound ethyl under intense scrutiny. This technical guide provides a comprehensive overview of the known off-target and adverse effects of this compound ethyl, with a focus on the clinical findings from the ELEVATE-2 trial.
On-Target Mechanism of Action
To understand the off-target effects, it is first necessary to understand the intended mechanism of action. This compound ethyl, through its active metabolite this compound, inhibits TPH1, thereby reducing the synthesis of serotonin in the periphery, primarily in the enterochromaffin cells of the gastrointestinal tract and in the lungs.
Off-Target Effects and Adverse Events
Detailed molecular off-target screening data for this compound ethyl against a broad panel of receptors and enzymes are not publicly available. Therefore, the discussion of off-target effects is primarily based on the adverse events and unexpected clinical outcomes observed in the ELEVATE-2 clinical trial.
Clinical Trial Data (ELEVATE-2)
The ELEVATE-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study that enrolled 108 patients with PAH.[5][6] Participants were randomized to receive placebo, 300 mg of this compound ethyl twice daily, or 600 mg of this compound ethyl twice daily for 24 weeks.[5][6]
Primary Efficacy Outcome:
The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24. The results were contrary to the therapeutic hypothesis, showing a significant increase in PVR in the treatment groups compared to placebo.[6]
| Treatment Group | Least-Squares Mean Percent Change in PVR (SE) |
| Placebo | 5.8% (18.1) |
| This compound Ethyl 300 mg | 63.1% (18.5) |
| This compound Ethyl 600 mg | 64.2% (18.0) |
Adverse Events:
Treatment-emergent adverse events (TEAEs) were more frequent in the this compound ethyl groups than in the placebo group.[5][6]
| Placebo (n=36) | This compound Ethyl 300 mg (n=36) | This compound Ethyl 600 mg (n=36) | |
| Patients with ≥1 TEAE | 29 (81%) | 33 (92%) | 36 (100%) |
| TEAEs leading to discontinuation | 3 (8%) | 4 (11%) | 4 (11%) |
| TEAEs leading to death | 0 (0%) | 1 (3%) | 0 (0%) |
The negative clinical outcomes, particularly the worsening of pulmonary hemodynamics and cardiac function, suggest that the effects of this compound ethyl extend beyond simple peripheral TPH1 inhibition and may involve unforeseen off-target effects or complex on-target consequences. One hypothesis is that while serotonin may contribute to vascular remodeling, it might also have a protective role in maintaining cardiac contractility in patients with PAH.[7] The data also raised concerns about a potential independent cardiodepressive or cardiotoxic effect of this compound ethyl.[7]
Experimental Protocols
ELEVATE-2 Clinical Trial (NCT04712669)
Study Design: A Phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter study.[8]
Participants: Adults aged 18 years or older with a confirmed diagnosis of PAH (WHO Group 1), WHO Functional Class II or III, and on stable PAH therapy.[5][8]
Intervention:
-
Placebo: two tablets twice daily.
-
This compound ethyl 300 mg: one 300 mg tablet and one placebo tablet twice daily.
-
This compound ethyl 600 mg: two 300 mg tablets twice daily.[5]
Primary Endpoint: Percent change in PVR from baseline to week 24, as measured by right heart catheterization.[8]
Key Secondary Endpoints:
-
Change from baseline in 6-minute walk distance (6MWD).
-
Change from baseline in WHO Functional Class.
-
Change from baseline in N-terminal pro-brain natriuretic peptide (NT-proBNP).[8]
Safety Assessments: Monitoring of treatment-emergent adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[9]
Signaling Pathways and Logical Relationships
The unexpected negative outcomes of the ELEVATE-2 trial suggest a more complex interplay of the serotonergic system in PAH than previously understood. The possibility of a cardiotoxic off-target effect or a detrimental on-target effect on cardiac function cannot be ruled out.
Conclusion
The clinical development of this compound ethyl for pulmonary arterial hypertension has been halted due to significant safety concerns and a lack of efficacy observed in the ELEVATE-2 trial. The findings from this study underscore the complexity of the serotonergic system in PAH and highlight the potential for unforeseen adverse effects when targeting this pathway. While this compound ethyl was designed for peripheral selectivity, the clinical data suggest that its biological effects are not benign and may involve direct cardiotoxicity or the disruption of a previously unappreciated protective role of serotonin in the context of PAH. For drug development professionals, the case of this compound ethyl serves as a critical reminder that even well-rationalized therapeutic strategies can have unexpected and detrimental outcomes, emphasizing the need for thorough preclinical safety and off-target screening, and careful consideration of the complex biology of the target pathway in the specific disease context. Further investigation into the precise molecular mechanisms underlying the adverse effects of this compound ethyl could provide valuable insights for future drug development efforts.
References
- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. Altavant Sciences Presents Data at CHEST 2019 Supporting Once-Daily Dosing of this compound Ethyl for the Treatment of Pulmonary Arterial Hypertension [prnewswire.com]
- 5. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.rsu.lv [science.rsu.lv]
- 7. breakingmed.org [breakingmed.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Rodatristat Ethyl: A Potential Therapeutic Avenue for Idiopathic Pulmonary Fibrosis?
An In-depth Technical Review for Researchers and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a median survival of 3-5 years from diagnosis. The current standard of care, nintedanib and pirfenidone, can slow disease progression but are not curative and are associated with significant side effects[1][2]. There is a pressing need for novel therapeutic strategies that target different pathogenic pathways. This document explores the scientific rationale and available data for rodatristat ethyl, a tryptophan hydroxylase (TPH) inhibitor, as a potential therapeutic agent for IPF. While clinical trials of this compound ethyl have primarily focused on Pulmonary Arterial Hypertension (PAH), the underlying mechanism of action holds promise for fibrotic diseases. This review will synthesize the existing preclinical and clinical data for this compound, detail its mechanism of action, and present the available experimental protocols to inform future research in the context of IPF.
The Serotonin Hypothesis in Fibrosis
Peripheral serotonin (5-hydroxytryptamine, 5-HT), a signaling molecule primarily produced in the gut, has been implicated in the pathogenesis of fibrotic diseases[3]. Serotonin is known to stimulate tissue fibrosis and its role in lung fibrosis is an area of active investigation[3]. The synthesis of peripheral serotonin is rate-limited by the enzyme tryptophan hydroxylase 1 (TPH1)[3]. Inhibiting TPH1 presents an attractive therapeutic strategy to reduce peripheral serotonin levels without affecting central nervous system serotonin, as it does not cross the blood-brain barrier[3][4].
Recent studies have shown that in lung lysates and fibroblasts from IPF patients, TPH-1 protein levels are significantly increased compared to controls[5]. Furthermore, exogenous tryptophan, the precursor to serotonin, has been demonstrated to promote bleomycin-induced lung damage and fibrosis in mice and augment fibroblast proliferation, potentially through the activation of the AKT-mTORC1 pathway[5]. This provides a strong rationale for investigating TPH1 inhibition as a therapeutic approach for IPF.
This compound Ethyl: Mechanism of Action
This compound ethyl is a prodrug of this compound, a potent inhibitor of TPH1[6]. By blocking TPH1, this compound ethyl reduces the production of peripheral serotonin[4][7]. This mechanism is hypothesized to halt or reverse the pathological processes driven by excessive serotonin, such as the proliferation of smooth muscle cells and fibroblasts implicated in vascular remodeling and fibrosis[6][8].
References
- 1. Results of landmark clinical trial offer new hope for people living with pulmonary fibrosis â Action for Pulmonary Fibrosis [actionpf.org]
- 2. youtube.com [youtube.com]
- 3. ASCENION GmbH - Novel TPH inhibitors for the treatment of fibrotic diseases and pulmonary arterial hypertension (PAH) [ascenion.de]
- 4. youtube.com [youtube.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altavant Sciences Initiates Phase 2a Study of this compound Ethyl in Pulmonary Arterial Hypertension [prnewswire.com]
- 8. Altavant Sciences Initiates Phase 2a Study of this compound Ethyl in Pulmonary Arterial Hypertension - BioSpace [biospace.com]
Beyond Pulmonary Arterial Hypertension: A Technical Guide to the Therapeutic Potential of Rodatristat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rodatristat, a potent and peripherally-selective inhibitor of tryptophan hydroxylase 1 (TPH1), represents a compelling therapeutic agent with a mechanism of action that extends beyond its initial investigation for pulmonary arterial hypertension (PAH). As the rate-limiting enzyme in the synthesis of peripheral serotonin, TPH1 is a critical control point in a signaling pathway implicated in a diverse range of pathologies. While the development of this compound for PAH was discontinued following the ELEVATE 2 trial, the robust preclinical evidence for TPH1 inhibition in other disease areas warrants a thorough examination of its potential. This technical guide provides an in-depth analysis of the scientific rationale, quantitative data from relevant preclinical models, and detailed experimental protocols to facilitate further research into the therapeutic targets of this compound in fibrotic diseases, metabolic disorders, and gastrointestinal conditions.
Introduction: The Rationale for Peripheral Serotonin Inhibition
Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system (CNS) and as a local hormone in the periphery.[1] The two systems are distinct due to serotonin's inability to cross the blood-brain barrier.[2] Peripheral serotonin, which accounts for over 95% of the body's total serotonin, is primarily synthesized in the enterochromaffin cells of the gut by the enzyme Tryptophan Hydroxylase 1 (TPH1).[2][3] Once released, it is taken up and stored in platelets, which release it at sites of injury or inflammation.[1]
Peripheral serotonin is a pleiotropic signaling molecule that regulates a multitude of physiological processes, including gastrointestinal motility, hemostasis, vasoconstriction, and immune responses.[4] However, dysregulation of peripheral serotonin signaling has been implicated in the pathophysiology of numerous diseases, including fibrosis, metabolic syndrome, and irritable bowel syndrome (IBS).[5][6][7]
This compound is the active metabolite of the prodrug this compound ethyl. It is a potent, selective, and reversible inhibitor of TPH1 with an IC50 of 33 nM.[8] By design, this compound has minimal penetration of the blood-brain barrier, ensuring that its therapeutic effects are confined to the periphery, thereby avoiding the neuropsychiatric side effects associated with altered central serotonin levels.[9] Although the clinical development of this compound ethyl for PAH was halted due to lack of efficacy in the ELEVATE 2 trial, the mechanism of TPH1 inhibition remains a promising strategy for other conditions characterized by excessive peripheral serotonin.[10][11]
Potential Therapeutic Indications Beyond PAH
Fibrotic Diseases
Emerging evidence strongly suggests a pro-fibrotic role for peripheral serotonin in various organs, including the liver, lungs, and heart.[5] Serotonin can stimulate fibroblast proliferation and the deposition of extracellular matrix proteins, key events in the progression of fibrosis.[12]
-
Idiopathic Pulmonary Fibrosis (IPF): Preclinical studies have indicated that inhibiting peripheral serotonin synthesis could be a viable therapeutic approach for IPF.[13]
-
Liver Fibrosis: In the liver, serotonin signaling, particularly through the 5-HT2A and 5-HT2B receptors on hepatic stellate cells, promotes fibrogenesis.[8][14] Inhibition of TPH1 has been shown to ameliorate liver fibrosis in animal models.
-
Systemic Sclerosis: Given the fibrotic and vascular manifestations of systemic sclerosis, targeting peripheral serotonin may offer a novel therapeutic avenue.
Metabolic Disorders
Peripheral serotonin is increasingly recognized as a key regulator of energy homeostasis. Inhibition of TPH1 has shown promise in preclinical models of obesity and related metabolic disorders.[7]
-
Obesity: Genetic deletion or pharmacological inhibition of TPH1 in mice on a high-fat diet has been shown to protect against obesity, in part by increasing energy expenditure through the promotion of brown adipose tissue (BAT) thermogenesis.[7][15]
-
Non-alcoholic Fatty Liver Disease (NAFLD): By reducing peripheral serotonin, TPH1 inhibition can decrease hepatic steatosis.[2] This effect is thought to be mediated by a reduction in de novo lipogenesis in the liver.[16]
-
Type 2 Diabetes: Improvements in insulin sensitivity have been observed in preclinical models of obesity treated with TPH1 inhibitors.[7]
Gastrointestinal Disorders
Given that the vast majority of peripheral serotonin is produced in the gut, targeting its synthesis is a logical approach for treating certain gastrointestinal disorders.
-
Irritable Bowel Syndrome (IBS): Serotonin is a critical modulator of gut motility, secretion, and visceral sensation, all of which are dysfunctional in IBS.[1][3][17][18] While current therapies for IBS target serotonin receptors, inhibiting serotonin synthesis at its source with a TPH1 inhibitor could offer a more upstream and potentially more effective regulatory mechanism.
-
Carcinoid Syndrome: The TPH1 inhibitor telotristat ethyl is approved for the treatment of carcinoid syndrome diarrhea, validating TPH1 as a therapeutic target for conditions of serotonin excess.[6]
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant TPH1 inhibitors from in vitro and in vivo studies.
Table 1: In Vitro Potency of TPH1 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference(s) |
| This compound (KAR5417) | Human TPH1 | Enzymatic Assay | 33 | [8] |
| Telotristat | Human TPH | Enzymatic Assay | 28 | [8] |
| LP533401 | Human TPH1 | Enzymatic Assay | 2.5 | [19] |
| Compound 18i | Human TPH1 | Enzymatic Assay | 37 | [2] |
Table 2: Preclinical In Vivo Efficacy of TPH1 Inhibitors in Metabolic Disease Models
| Compound | Animal Model | Disease | Key Findings | Reference(s) |
| TPH1 Knockout | High-Fat Diet (HFD)-fed mice | Obesity, NAFLD, Insulin Resistance | Protected from weight gain, reduced liver lipid accumulation, improved glucose tolerance. | [7] |
| LP533401 | HFD-fed mice | Obesity, NAFLD, Insulin Resistance | Reduced body mass, decreased adiposity, lower liver weights and lipid content, improved glucose tolerance. | [7][15] |
| Compound 19 (prodrug of 18i) | HFD-fed mice | Obesity | Attenuated body weight gain, lower fasting blood glucose, decreased adipocyte size. | [2] |
Table 3: Pharmacodynamic Effects of TPH1 Inhibitors in Humans
| Compound | Population | Dosing | Biomarker | Effect | Reference(s) |
| Telotristat Ethyl | Patients with Carcinoid Syndrome | 250 mg or 500 mg t.i.d. for 12 weeks | Urinary 5-HIAA | ≥30% reduction in 78% and 87% of patients, respectively. | [6] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways relevant to the therapeutic targeting of TPH1 by this compound.
References
- 1. Role of serotonin in the pathophysiology of the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of serotonin in irritable bowel syndrome: implications for management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin paracrine signaling in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The emerging role of serotonin in liver regeneration [smw.ch]
- 9. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]
- 11. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Altavant Sciences Initiates Phase 2a Study of this compound Ethyl in Pulmonary Arterial Hypertension [prnewswire.com]
- 14. Serotonergic Regulation of Hepatic Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting peripheral serotonin synthesis reduces obesity and metabolic dysfunction by promoting brown adipose tissue thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Serotonin receptors and their role in the pathophysiology and therapy of irritable bowel syndrome - ProQuest [proquest.com]
- 19. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Rodatristat Ethyl Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rodatristat ethyl (also known as RVT-1201) is a first-in-class prodrug for this compound, a potent and peripheral inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2] TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.[1][2] In the context of pulmonary arterial hypertension (PAH), serotonin is believed to play a key role in the disease's pathobiology.[2] Both platelet-driven and locally produced serotonin can induce the excessive growth and proliferation of pulmonary artery smooth muscle cells, a primary driver of vascular remodeling and the narrowing of pulmonary arteries characteristic of PAH.[1][2]
By inhibiting TPH1, this compound ethyl aims to reduce the production of peripheral serotonin, thereby halting or even reversing the detrimental vascular remodeling associated with PAH.[1][3] Preclinical studies in established rodent models of PAH, such as the monocrotaline and SUGEN-hypoxia models, have demonstrated its potential efficacy.[1][2][4] These application notes provide a summary of the findings from these rodent studies and offer detailed protocols for the administration and evaluation of this compound ethyl in a research setting.
Mechanism of Action: TPH1 Inhibition
This compound ethyl acts by targeting the serotonin synthesis pathway. As a prodrug, it is converted to its active form, this compound, which selectively inhibits TPH1. This inhibition reduces the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-HT), leading to decreased levels of peripheral serotonin.
References
- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altavant Sciences Reports this compound Ethyl PK/PD Analysis at ATS Supporting Doses Selected for Phase 2b ELEVATE 2 Study [prnewswire.com]
- 4. researchgate.net [researchgate.net]
Application Note: Quantifying Peripheral Serotonin Inhibition by Rodatristat
Introduction
Rodatristat (prodrug: this compound ethyl) is a potent, peripherally-acting inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.[1] The majority of the body's serotonin (90-95%) is produced in the periphery, primarily by enterochromaffin cells in the gastrointestinal tract, via the TPH1 isoform.[1] This peripheral serotonin acts as a hormone and has been implicated in the pathophysiology of several conditions, including pulmonary arterial hypertension (PAH) and carcinoid syndrome.[1][2][3] this compound ethyl was designed to inhibit TPH1 without crossing the blood-brain barrier, thereby avoiding effects on central nervous system (CNS) serotonin, which is synthesized by the TPH2 isoform and functions as a neurotransmitter.[2][4]
This application note provides detailed protocols for measuring changes in peripheral serotonin levels following treatment with this compound, enabling researchers to assess its pharmacodynamic effects in preclinical and clinical settings. While initially investigated for PAH, the ELEVATE 2 Phase 2b trial found that this compound ethyl did not improve outcomes and, in fact, worsened pulmonary vascular resistance, suggesting that modulating serotonin concentrations may not be an appropriate treatment for PAH.[5] Nevertheless, the methodologies for assessing its target engagement remain relevant for research into TPH inhibitors and serotonin's role in other peripheral pathologies like carcinoid syndrome.[6]
Principle of Measurement
The efficacy of this compound is determined by its ability to reduce the biosynthesis of peripheral serotonin. This reduction can be quantified directly by measuring serotonin concentrations in biological matrices or indirectly by measuring the levels of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[1] Clinical studies have demonstrated that this compound ethyl treatment leads to robust, dose-dependent reductions in plasma and urine 5-HIAA.[1][7][8] Therefore, quantifying serotonin and/or 5-HIAA levels before and after this compound administration serves as a key pharmacodynamic biomarker of the drug's activity.
The two primary methods for this quantification are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of this compound in the peripheral serotonin synthesis pathway.
General Experimental Workflow
Caption: High-level workflow from subject dosing to data analysis.
Data Presentation
Quantitative results should be organized to clearly demonstrate the dose-dependent effects of this compound on serotonin and its metabolite, 5-HIAA.
Table 1: Hypothetical Pharmacodynamic Effect of this compound on Plasma Biomarkers
| Treatment Group | N | Baseline 5-HIAA (ng/mL) | Post-Treatment 5-HIAA (ng/mL) | Mean % Reduction |
| Placebo | 40 | 10.5 ± 2.1 | 10.3 ± 2.3 | 1.9% |
| This compound (300 mg BID) | 40 | 10.8 ± 2.5 | 5.8 ± 1.8 | 46.3% |
| This compound (600 mg BID) | 40 | 10.6 ± 2.2 | 4.9 ± 1.5 | 53.8% |
| Data are presented as Mean ± Standard Deviation. Percentage reduction is calculated relative to baseline. These hypothetical values are based on results from clinical trials where this compound ethyl led to dose-proportional decreases in plasma and urine 5-HIAA, with doses ≥300 mg BID achieving a target reduction of over 40%.[7][8] |
Table 2: Hypothetical Serotonin Levels in Various Matrices After Treatment
| Sample Matrix | Treatment Group | Baseline Serotonin (ng/mL) | Post-Treatment Serotonin (ng/mL) | Mean % Reduction |
| Platelet-Poor Plasma | Placebo | 1.5 ± 0.8 | 1.4 ± 0.7 | 6.7% |
| This compound (600 mg BID) | 1.6 ± 0.9 | 0.8 ± 0.4 | 50.0% | |
| Serum | Placebo | 155 ± 45 | 151 ± 42 | 2.6% |
| This compound (600 mg BID) | 162 ± 51 | 85 ± 33 | 47.5% | |
| Serum serotonin levels are significantly higher than plasma levels because clotting causes platelets to release their stored serotonin.[9] A reduction in both reflects decreased overall serotonin synthesis. |
Experimental Protocols
Protocol 1: Quantification of Serotonin by LC-MS/MS
This protocol is adapted from established methods for quantifying serotonin in plasma and serum and is considered the gold standard for accuracy and sensitivity.[10][11]
1. Materials and Reagents
-
Serotonin hydrochloride and Serotonin-d4 (internal standard)
-
Optima LC/MS-grade water, acetonitrile (ACN), methanol, and formic acid
-
Reverse-phase C18 column (e.g., 150 × 1 mm, 3 μm)
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer
2. Standard Curve Preparation
-
Prepare a stock solution of serotonin in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serially diluting the stock solution. Recommended concentrations: 1, 5, 15, 50, 250, and 1000 ng/mL.[10]
-
Prepare an internal standard (IS) working solution (e.g., 500 ng/mL of serotonin-d4 in LC/MS-grade water).
-
For each calibration standard, mix 10 µL of the standard with 90 µL of the IS working solution.[10]
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma or serum samples on ice. Vortex for 1 minute.
-
Centrifuge samples at 10,000 × g for 5 minutes to pellet any debris.[10]
-
In a clean microcentrifuge tube, add 10 µL of the sample supernatant.
-
Add 90 µL of the IS working solution to the sample tube.[10]
-
Vortex for 15-30 seconds.
-
Add 250 µL of cold ACN containing 0.1% formic acid to precipitate proteins.[12]
-
Vortex vigorously for 1 minute, then incubate at 4°C for 10 minutes.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated protein.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
4. LC-MS/MS Analysis
-
Chromatography:
-
Column: Phenomenex Luna C18(2) or equivalent.
-
Mobile Phase A: H₂O:ACN:Formic Acid (e.g., 99.4:0.5:0.1 v/v/v).[10]
-
Mobile Phase B: Methanol:Formic Acid (e.g., 99.9:0.1 v/v).[10]
-
Flow Rate: 100 µL/min.
-
Injection Volume: 5 µL.
-
Gradient: Optimize a gradient to ensure separation from matrix components. A typical gradient might start at 5% B, ramp to 60% B over 9 minutes, then return to initial conditions.[10]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Serotonin: Q1 177.1 -> Q3 160.1
-
Serotonin-d4: Q1 181.1 -> Q3 164.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both the analyte (serotonin) and the internal standard (serotonin-d4).
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.
-
Determine the concentration of serotonin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Serotonin by Competitive ELISA
This protocol provides a general procedure based on commercially available competitive ELISA kits, which are a common and accessible alternative to LC-MS/MS.[13][14]
1. Materials and Reagents
-
Commercial Serotonin ELISA kit (includes pre-coated microtiter plate, serotonin standards, serotonin-antiserum, enzyme conjugate, wash buffer, substrate, and stop solution).
-
Acylation Reagent and Buffer (often included or required separately for derivatization).[13]
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Microplate shaker.
2. Sample Preparation and Acylation
-
Sample Collection: Collect blood for serum or plasma as per standard procedures. For serum, allow blood to clot completely to ensure full release of serotonin from platelets.[9] For plasma, use EDTA tubes and handle with care to prevent platelet activation.[15]
-
Dilution: Samples typically require dilution to fall within the assay's standard curve range. A minimum dilution of 1:16 for serum/plasma is often recommended to avoid matrix interference.
-
Acylation (Derivatization): This step is crucial for antibody recognition in many kits.[13]
-
Pipette 20-25 µL of standards, controls, and diluted samples into respective wells of a reaction plate or tubes.[13][16]
-
Add Acylation Buffer to all wells.
-
Add Acylation Reagent to all wells, mix, and incubate for the time specified by the kit manufacturer (e.g., 30 minutes at room temperature).[16]
-
3. ELISA Procedure
-
Allow all reagents to reach room temperature.
-
Add 20-100 µL (volume is kit-dependent) of the acylated standards, controls, and samples to the appropriate wells of the serotonin-coated microtiter plate.[13]
-
Add 50-100 µL of Serotonin Antiserum to all wells.
-
Incubate for 60-120 minutes at room temperature, typically on a shaker (~600 rpm).[13]
-
Wash the plate: Discard the contents of the wells and wash 3-4 times with 300 µL of 1X Wash Buffer per well. Blot the plate dry on absorbent material after the final wash.[13]
-
Add 100 µL of the Enzyme Conjugate to all wells.
-
Incubate for 30-60 minutes at room temperature on a shaker.[13]
-
Wash the plate again as described in step 5.
-
Add 100 µL of TMB Substrate to all wells and incubate in the dark for 15-30 minutes at room temperature.
-
Add 100 µL of Stop Solution to each well to terminate the reaction. The solution will change color (e.g., from blue to yellow).
-
Read the absorbance at 450 nm within 10-15 minutes of adding the Stop Solution.
4. Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.
-
The concentration of serotonin is inversely proportional to the absorbance.
-
Calculate the concentration of serotonin in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.
References
- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]
- 3. netrf.org [netrf.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Breaking Med [breakingmed.org]
- 6. Systemic Treatment Options for Carcinoid Syndrome: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. labcorp.com [labcorp.com]
- 10. Quantification of Serotonin Concentration by LC-MS/MS [bio-protocol.org]
- 11. ijrpr.com [ijrpr.com]
- 12. jasem.com.tr [jasem.com.tr]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. eaglebio.com [eaglebio.com]
- 15. Measurement of plasma, serum, and platelet serotonin in individuals with high bone mass and mutations in LRP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sceti.co.jp [sceti.co.jp]
Application Notes and Protocols for the Analytical Detection of Rodatristat in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rodatristat ethyl is a prodrug of this compound, a potent inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin from tryptophan. By inhibiting TPH1, this compound reduces peripheral serotonin levels, a key mediator in the pathophysiology of various diseases, including pulmonary arterial hypertension. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response modeling, and overall clinical development.
These application notes provide a comprehensive overview of the analytical methods for the detection of this compound in plasma, with a focus on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This document includes detailed protocols, data presentation tables, and illustrative diagrams to guide researchers in establishing a robust bioanalytical workflow.
Signaling Pathway of this compound's Action
This compound acts by inhibiting the enzyme tryptophan hydroxylase 1 (TPH1), which is the initial and rate-limiting step in the biosynthesis of serotonin from the amino acid L-tryptophan. This inhibition leads to a reduction in the levels of serotonin in the peripheral circulation.
Application Notes and Protocols: The Use of Rodatristat in Preclinical Pulmonary Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rodatristat, a peripherally restricted tryptophan hydroxylase 1 (TPH1) inhibitor, in preclinical research models of pulmonary hypertension (PH). This document includes a summary of its mechanism of action, a critical analysis of both preclinical and clinical findings, and detailed protocols for inducing PH in rodent models for the evaluation of therapeutic candidates like this compound.
Introduction to this compound and its Target: The Serotonin Pathway in Pulmonary Hypertension
Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated mean pulmonary arterial pressure, leading to right ventricular failure and death. A key pathological feature of PH is the remodeling of the pulmonary arteries, a process involving the proliferation of pulmonary artery smooth muscle cells (PASMCs). The serotonin (5-hydroxytryptamine, 5-HT) pathway has been strongly implicated in the pathogenesis of PH.[1][2] Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the synthesis of peripheral serotonin.[2] In patients with pulmonary arterial hypertension (PAH), TPH1 is upregulated in the pulmonary artery endothelial cells.[2] This leads to increased local serotonin production, which in turn is believed to promote the excessive growth of PASMCs, contributing to the narrowing of pulmonary arteries.[2][3]
This compound ethyl is a prodrug that is converted to this compound, a potent inhibitor of TPH1.[4] By blocking TPH1, this compound aims to reduce the production of peripheral serotonin, thereby mitigating the proliferative signals that drive vascular remodeling in PH.[4][5] It is designed to not cross the blood-brain barrier, thus avoiding effects on central nervous system serotonin levels.[4]
Preclinical and Clinical Landscape of TPH1 Inhibition in Pulmonary Hypertension
Preclinical studies using rodent models of PH, such as the monocrotaline (MCT) and Sugen/hypoxia (SuHx) models, have shown promising results for TPH1 inhibitors. These studies have demonstrated that reducing peripheral serotonin can lead to improvements in hemodynamic parameters and a reduction in vascular remodeling.[1][2] Notably, other TPH1 inhibitors, such as TPT-004, have also shown efficacy in preclinical models, with inhaled TPT-004 significantly reducing right ventricular systolic pressure and pulmonary vascular remodeling in the SuHx rat model.[2][6]
However, the clinical translation of these promising preclinical findings has been challenging. The ELEVATE-2 trial, a Phase 2b study of this compound ethyl in patients with PAH, was terminated due to disappointing results.[1] The study failed to meet its primary endpoint of reducing pulmonary vascular resistance (PVR).[1][7] In fact, the results indicated a negative effect on pulmonary hemodynamics and cardiac function in patients receiving this compound ethyl compared to placebo.[7][8] This outcome underscores the complexities of the serotonin pathway in human PAH and highlights the critical need for further research to understand the discrepancies between preclinical models and clinical reality.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from preclinical studies of TPH1 inhibitors and the clinical trial of this compound ethyl.
Table 1: Preclinical Efficacy of TPH1 Inhibitors in Rodent Models of Pulmonary Hypertension
| Compound | Model | Key Parameter | Control/Vehicle | Treatment Group | Percentage Improvement |
| TPT-004 | SuHx Rat | Right Ventricular Systolic Pressure (RVSP) | 79.1 mmHg | 62.8 mmHg | ~20% reduction[5] |
| Mean Pulmonary Artery Pressure (mPAP) | 48.9 mmHg | 41.2 mmHg | ~16% reduction[9] | ||
| This compound ethyl | Rat Model | Pulmonary Artery Wall Thickness | - | Significant reduction | -[10] |
Table 2: Key Hemodynamic Results from the ELEVATE-2 Phase 2b Clinical Trial of this compound Ethyl in PAH Patients
| Treatment Group | N | Baseline PVR (dyn·s/cm⁵) (mean ± SD) | Week 24 PVR (dyn·s/cm⁵) (mean ± SD) | Least-Squares Mean Percent Change in PVR from Baseline to Week 24 (SE) | | :--- | :--- | :--- | :--- | :--- | :--- | | Placebo | 36 | 798.8 ± 368.6 | 780.2 ± 413.5 | 5.8% (18.1)[7] | | This compound ethyl 300 mg | 36 | 801.4 ± 359.8 | 1143.0 ± 643.5 | 63.1% (18.5)[7] | | This compound ethyl 600 mg | 36 | 811.2 ± 404.1 | 1157.0 ± 667.1 | 64.2% (18.0)[7] |
PVR: Pulmonary Vascular Resistance. An increase in PVR indicates a worsening of the condition.
Experimental Protocols
Detailed methodologies for two commonly used rodent models of pulmonary hypertension are provided below. These protocols can be adapted for the evaluation of TPH1 inhibitors like this compound.
Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This model is widely used due to its simplicity and reproducibility in inducing PH.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-200g)
-
Monocrotaline (MCT)
-
0.5 N HCl
-
0.5 N NaOH
-
Sterile water for injection
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of MCT Solution:
-
Dissolve MCT in 0.5 N HCl to a concentration of 200 mg/ml.
-
Neutralize the solution to a pH of 7.4 with 0.5 N NaOH.
-
Dilute the neutralized solution with sterile water to a final concentration of 60 mg/ml.[11]
-
-
Induction of PH:
-
Disease Development:
-
House the rats under standard conditions with ad libitum access to food and water.
-
Monitor the animals daily for signs of distress.
-
Pulmonary hypertension, characterized by vascular remodeling and increased right ventricular pressure, typically develops over a period of 3 to 4 weeks.[13]
-
-
Therapeutic Intervention:
-
Initiate treatment with this compound (or other test compounds) at a predetermined time point after MCT injection (e.g., day 14 or day 21) to assess its therapeutic potential.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 4 weeks post-MCT), perform hemodynamic measurements (e.g., right ventricular systolic pressure via right heart catheterization).
-
Harvest heart and lungs for histological analysis of vascular remodeling (e.g., medial wall thickness) and right ventricular hypertrophy (e.g., Fulton index).
-
Protocol 2: Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats
This model is considered to more closely mimic the pathology of severe human PAH, including the formation of plexiform-like lesions.
Materials:
-
Male Sprague-Dawley rats
-
Sugen 5416 (SU5416)
-
Vehicle for SU5416 (e.g., DMSO and/or saline with carboxymethylcellulose)
-
Hypoxia chamber with oxygen level control
-
Syringes and needles for subcutaneous injection
Procedure:
-
Induction of PH:
-
Return to Normoxia and Disease Progression:
-
After the 3-week hypoxic period, return the rats to normoxic conditions (room air).
-
The disease will continue to progress, with severe PH and right ventricular dysfunction developing over the following weeks.
-
-
Therapeutic Intervention:
-
Initiate treatment with this compound (or other test compounds) after the return to normoxia (e.g., at the beginning of week 4) to evaluate its effects on established, severe PH.
-
-
Endpoint Analysis:
-
Collect heart and lung tissues for detailed histological and molecular analyses to assess changes in vascular remodeling, inflammation, and right ventricular hypertrophy.
Visualizations
Signaling Pathway of Serotonin in Pulmonary Hypertension
Caption: Serotonin signaling pathway in pulmonary hypertension and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Experimental workflow for evaluating this compound in rodent models of pulmonary hypertension.
Conclusion and Future Directions
The investigation of TPH1 inhibitors like this compound has significantly advanced our understanding of the role of peripheral serotonin in the pathophysiology of pulmonary hypertension. While preclinical data for TPH1 inhibition has been largely positive, the negative outcome of the ELEVATE-2 trial with this compound highlights a critical translational gap. This discrepancy emphasizes the need for further research to elucidate the complex and potentially multifaceted roles of serotonin in human PAH. Future studies should focus on:
-
Understanding the differences between preclinical models and human disease: Investigating species-specific differences in serotonin signaling and metabolism.
-
Exploring alternative TPH1 inhibitors and delivery methods: The promising preclinical results of inhaled TPT-004 suggest that local delivery to the lungs may be a more effective and safer approach.
-
Identifying patient subpopulations: It is possible that a subset of PAH patients may respond differently to TPH1 inhibition based on their specific disease etiology or genetic background.
For researchers and drug development professionals, the story of this compound serves as a crucial case study. It underscores the importance of rigorous preclinical evaluation while also demonstrating that promising preclinical results do not always translate to clinical success. A thorough understanding of the underlying biology and a cautious approach to clinical trial design are paramount for the development of new and effective therapies for pulmonary hypertension.
References
- 1. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. TPT-004 Inhaled Therapy Targets Serotonin Pathway in PAH [mymedisage.com]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 11. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
Rodatristat: Application Notes for Investigating Serotonin-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rodatristat ethyl (also known as RVT-1201) is a prodrug of this compound, a potent and peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2] TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues.[1][2] By selectively targeting peripheral serotonin production, this compound was developed as a tool to investigate the role of serotonin in various physiological and pathophysiological processes, particularly those outside the central nervous system. This is because this compound was designed to not cross the blood-brain barrier, thereby avoiding direct effects on central serotonin levels.[3]
The primary application of this compound has been in the study of pulmonary arterial hypertension (PAH). The scientific rationale was based on evidence that increased peripheral serotonin can lead to the proliferation of pulmonary artery smooth muscle cells (PASMCs), a key feature in the pathology of PAH.[2][4] this compound was investigated for its potential to halt or reverse the vascular remodeling characteristic of this disease by reducing serotonin levels.[1]
However, the Phase 2b clinical trial, ELEVATE 2, which investigated the efficacy and safety of this compound ethyl in patients with PAH, did not meet its primary endpoint and indicated a worsening of the condition in patients receiving the drug compared to placebo.[5][6] This outcome has provided critical, albeit unexpected, insights into the complex role of serotonin in PAH, suggesting that a simple reduction of peripheral serotonin may not be a viable therapeutic strategy and may even be detrimental.
These application notes provide an overview of the use of this compound in research, with detailed protocols for key experiments and a summary of the quantitative data from preclinical and clinical studies. This information is intended to guide researchers in designing experiments to further explore serotonin-mediated signaling, with the important context of the clinical trial results.
Mechanism of Action
This compound acts as a competitive inhibitor of TPH1, the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the first and rate-limiting step in peripheral serotonin biosynthesis. By inhibiting TPH1, this compound effectively reduces the amount of serotonin produced in the periphery, including in the gastrointestinal tract and pulmonary vasculature.
References
- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. science.rsu.lv [science.rsu.lv]
- 4. JCI - Serotonin transporter overexpression is responsible for pulmonary artery smooth muscle hyperplasia in primary pulmonary hypertension [jci.org]
- 5. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]
- 6. Serotonin-Induced Growth of Pulmonary Artery Smooth Muscle Requires Activation of Phosphatidylinositol 3-Kinase/Serine-Threonine Protein Kinase B/Mammalian Target of Rapamycin/p70 Ribosomal S6 Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Rodatristat Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rodatristat ethyl (also known as RVT-1201 or KAR5585) is a prodrug of this compound, a potent and peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2] TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues, primarily in enterochromaffin (EC) cells of the gastrointestinal tract.[1] By inhibiting TPH1, this compound aims to reduce the production of peripheral serotonin, which has been implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH).[1][3] Elevated levels of serotonin can promote the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), contributing to the vascular remodeling seen in PAH.[1]
These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound and other TPH1 inhibitors. The assays are designed to:
-
Quantify the inhibitory effect of this compound on TPH1 activity within a cellular context.
-
Measure the consequential reduction in serotonin secretion from relevant cell models.
-
Assess the downstream functional effects on target cells, such as the proliferation and migration of PASMCs.
While this compound ethyl showed promise in preclinical models, the Phase 2b ELEVATE-2 clinical trial in patients with PAH did not meet its primary endpoint and showed a negative effect on pulmonary hemodynamics and cardiac function.[4][5] Nevertheless, the assays described herein remain valuable tools for the preclinical evaluation of TPH1 inhibitors for other potential therapeutic applications.
Mechanism of Action of this compound
This compound ethyl is a prodrug that is converted to its active form, this compound, in the body. This compound is a competitive inhibitor of TPH1, the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. By blocking this initial and rate-limiting step, this compound effectively reduces the synthesis of serotonin in peripheral tissues. Due to its chemical properties, this compound has limited ability to cross the blood-brain barrier, thereby minimizing its effects on central nervous system serotonin levels.[1]
References
- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ethyl | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. science.rsu.lv [science.rsu.lv]
- 5. breakingmed.org [breakingmed.org]
Application Notes: Immunohistochemical Analysis of Tryptophan Hydroxylase 1 (TPH1) Expression Following Rodatristat Ethyl Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin.[1][2][3] The isoform TPH1 is responsible for serotonin synthesis in peripheral tissues, such as the gut and pulmonary artery endothelial cells, while the TPH2 isoform synthesizes serotonin in the brain.[1][2][4] Peripheral serotonin has been implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH), where it promotes pulmonary artery smooth muscle cell proliferation.[3][5][6]
Rodatristat ethyl is a prodrug of this compound, a potent and peripheral inhibitor of TPH1.[3][5][7] By design, it does not cross the blood-brain barrier, allowing it to specifically target peripheral serotonin production without affecting central nervous system serotonin levels.[7][8] This mechanism makes this compound ethyl a candidate for diseases characterized by excessive peripheral serotonin.[7] Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the expression of TPH1 protein within tissue sections, providing valuable insight into the pharmacodynamic effects of inhibitors like this compound ethyl at the cellular level. These application notes provide a detailed protocol for performing and analyzing TPH1 IHC on tissues from subjects treated with this compound ethyl.
Signaling Pathway and Mechanism of Action
TPH1 catalyzes the initial and rate-limiting step in the synthesis of peripheral serotonin, which is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). 5-HTP is then converted to serotonin (5-HT). This compound acts by directly inhibiting the enzymatic activity of TPH1, thereby reducing the overall production of peripheral serotonin.[5][7] This reduction in serotonin is hypothesized to halt or reverse pathological processes like the pulmonary vascular remodeling seen in PAH.[3][5]
However, recent clinical trial data (ELEVATE 2) for this compound ethyl in PAH did not meet efficacy endpoints and showed an increase in adverse events, suggesting the modulation of serotonin in this disease is more complex than previously understood and may have unintended negative effects on cardiac function.[6][9][10]
Caption: Mechanism of this compound, a TPH1 inhibitor that blocks peripheral serotonin synthesis.
Experimental Design and Workflow
A typical preclinical study to evaluate the effect of this compound ethyl on TPH1 expression would involve treating animal models of a relevant disease (e.g., PAH) and then collecting tissues of interest (e.g., lung, gut) for IHC analysis. A standard workflow ensures reproducibility and accurate interpretation of results.
Caption: Standard experimental workflow for TPH1 immunohistochemistry analysis.
Detailed Experimental Protocols
Protocol 1: Tissue Preparation and Sectioning
-
Tissue Collection : Euthanize animals according to approved institutional guidelines. Immediately perfuse with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Fixation : Dissect tissues of interest (e.g., lungs, distal ileum) and fix in 10% neutral buffered formalin (NBF) for 24-48 hours at room temperature.
-
Processing : Dehydrate the fixed tissues through a graded series of ethanol (70%, 80%, 95%, 100%), clear with xylene, and infiltrate with molten paraffin wax.
-
Embedding : Embed the infiltrated tissues in paraffin blocks.
-
Sectioning : Cut 4-5 µm thick sections using a microtome. Float sections onto charged glass slides and bake at 60°C for 1 hour to ensure adherence.
Protocol 2: TPH1 Immunohistochemical Staining
This protocol is a general guideline. Optimization of antibody concentrations and incubation times is essential.
Materials:
-
Primary Antibody: Anti-TPH1 antibody (e.g., Rabbit Polyclonal or Mouse Monoclonal[11][12][13]). Validate specificity.
-
Detection System: HRP-polymer based detection kit.
-
Antigen Retrieval Solution: Tris-EDTA buffer (pH 9.0) or Citrate Buffer (pH 6.0).
-
Chromogen: DAB (3,3'-Diaminobenzidine).
-
Counterstain: Hematoxylin.
-
Blocking Buffer: 10% normal goat serum (or serum from the host of the secondary antibody) in PBS with 0.3% Triton X-100.[14]
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
Procedure:
-
Deparaffinization and Rehydration : Immerse slides in xylene (2x5 min), followed by 100% ethanol (2x3 min), 95% ethanol (1x3 min), 70% ethanol (1x3 min), and finally rinse in distilled water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution in a pressure cooker or water bath (95-100°C) for 20-40 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block : Wash slides in PBST. Incubate with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBST.
-
Blocking : Incubate sections in blocking buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific binding.[14]
-
Primary Antibody Incubation : Dilute the primary anti-TPH1 antibody in blocking buffer to its optimal concentration. Drain the blocking buffer from the slides and apply the primary antibody solution. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation : Wash slides 3x5 minutes in PBST. Apply the HRP-conjugated secondary antibody according to the detection kit manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Chromogen Development : Wash slides 3x5 minutes in PBST. Apply the DAB chromogen solution and incubate until a brown precipitate is visible (typically 2-10 minutes). Monitor under a microscope to avoid overstaining.
-
Counterstaining : Rinse slides thoroughly in distilled water. Counterstain with hematoxylin for 30-60 seconds. "Blue" the sections in running tap water.
-
Dehydration and Mounting : Dehydrate the slides through a graded series of ethanol, clear in xylene, and coverslip using a permanent mounting medium.
Protocol 3: Image Acquisition and Quantitative Analysis
-
Image Acquisition : Scan the stained slides using a whole-slide digital scanner at 20x or 40x magnification to create high-resolution digital images.
-
Quantitative Analysis : Use image analysis software (e.g., QuPath, ImageJ with IHC plugins, Visiopharm) to quantify TPH1 expression.[15]
-
Region of Interest (ROI) Selection : Manually or automatically define ROIs within the tissue (e.g., pulmonary arterioles, intestinal mucosa).
-
Color Deconvolution : Separate the DAB (brown) and Hematoxylin (blue) stains into distinct channels for analysis.[16]
-
Cell Segmentation : Identify individual cells based on the hematoxylin-stained nuclei.
-
Scoring : Quantify the intensity of the DAB signal within the cytoplasm of segmented cells. Common methods include:
-
H-Score : A semi-quantitative score calculated as: H-Score = Σ (i × Pi), where 'i' is the intensity level (0=negative, 1=weak, 2=moderate, 3=strong) and 'Pi' is the percentage of cells at that intensity. The score ranges from 0 to 300.[15]
-
Percentage of Positive Cells : The percentage of cells showing any positive staining above a defined threshold.
-
-
Caption: Logical workflow for quantitative immunohistochemistry analysis.
Data Presentation
Quantitative data from IHC analysis should be summarized in a clear, tabular format to facilitate comparison between treatment groups. The following is an example of how to present such data.
Table 1: Example Quantitative IHC Data for TPH1 Expression in Lung Tissue
| Treatment Group | N (Animals) | TPH1-Positive Cells (%) (Mean ± SEM) | Average H-Score (Mean ± SEM) |
| Control (Untreated) | 8 | 75.4 ± 4.2 | 185.6 ± 10.1 |
| Vehicle | 8 | 73.9 ± 5.1 | 181.2 ± 12.5 |
| This compound Ethyl | 8 | 51.3 ± 3.8 | 110.7 ± 8.9 |
*Note: Data are hypothetical and for illustrative purposes only. Statistical significance (e.g., p < 0.05, indicated by ) should be determined using appropriate statistical tests like ANOVA followed by post-hoc tests.
Conclusion
Immunohistochemistry is an indispensable tool for evaluating the in-situ effects of TPH1 inhibitors like this compound ethyl. A robust, well-validated IHC protocol combined with quantitative image analysis can provide crucial data on target engagement and the biological response to treatment. This information helps to understand the drug's mechanism of action at a tissue and cellular level, which is essential for both preclinical and clinical drug development. Given the complex outcomes of TPH1 inhibition observed in clinical trials, detailed tissue-level analysis is more important than ever to fully elucidate the role of the peripheral serotonin pathway in health and disease.[9][10]
References
- 1. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Selective Inhibition of Peripheral Serotonin Synthesis in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. breakingmed.org [breakingmed.org]
- 10. Inhibiting Serotonin Synthesis for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TPH1/Tryptophan Hydroxylase 1 Monoclonal Antibody (TPH1/7661) (7166-MSM1-P1) [thermofisher.com]
- 12. mybiosource.com [mybiosource.com]
- 13. TPH1 Recombinant Monoclonal Antibody (SC53-07) (MA5-32209) [thermofisher.com]
- 14. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 15. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Interpreting unexpected results in Rodatristat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rodatristat. The information is designed to help interpret unexpected results and guide experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the intended mechanism of action for this compound and its expected biological effect?
A1: this compound is a potent, peripheral inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.[1][2] Its prodrug, this compound ethyl, is designed to be orally administered. By inhibiting TPH1, this compound is expected to reduce the production of peripheral serotonin.[3][4] This was investigated as a potential treatment for pulmonary arterial hypertension (PAH), where excess peripheral serotonin is believed to contribute to the proliferation of pulmonary artery smooth muscle cells and vascular remodeling.[1][2] The intended effect is to halt or reverse these pathological changes in the pulmonary vasculature.[1][5] Importantly, this compound ethyl was designed to not cross the blood-brain barrier, thereby avoiding effects on central nervous system serotonin levels.[3]
Q2: My experiment shows a significant reduction in the serotonin biomarker 5-HIAA, but I am not observing the expected therapeutic effect (e.g., improvement in pulmonary hemodynamics). Why might this be?
A2: This finding is consistent with the results of the Phase 2b ELEVATE-2 clinical trial. In that study, this compound ethyl successfully engaged its target, leading to robust, dose-dependent reductions of 5-hydroxyindoleacetic acid (5-HIAA), the major metabolite of serotonin, in both plasma and urine.[1][6] However, this reduction in peripheral serotonin did not translate into the expected therapeutic benefit for PAH patients. In fact, the trial reported a negative effect on pulmonary hemodynamics and cardiac function.[7][8]
Several hypotheses could explain this discrepancy:
-
Complexity of the Serotonergic System: The role of serotonin in PAH may be more complex than initially understood from preclinical models. While it may drive vascular remodeling, serotonin might also have a protective role in maintaining cardiac contractility.[5][6] Its reduction could therefore have unintended negative consequences on heart function.[6][7]
-
Insufficiency of Animal Models: The established non-clinical animal models of PAH (like monocrotaline and SUGEN-hypoxia models) may not sufficiently replicate the complexity of the human serotonergic system and its role in the disease.[6][9] While showing promise in these models, the therapeutic effect did not translate to humans.[2][10]
-
Dual Role of Serotonin: It's possible that serotonin exerts a dual role in PAH patients, leading to hyperproliferation of smooth muscle cells but also contributing to necessary myocardial contractility. Reducing serotonin concentration in this context may have had detrimental effects.[5]
Q3: I am observing a worsening of cardiac function or other adverse effects in my in vivo models. Is this an expected finding?
A3: Yes, this observation aligns with the unexpected outcomes of the ELEVATE-2 clinical trial. The study was terminated early after it was found that treatment with this compound ethyl had a negative effect on several clinically relevant endpoints.[6][7] Compared to placebo, patients receiving this compound ethyl showed:
-
An increase in Pulmonary Vascular Resistance (PVR), the primary endpoint.[6][8]
-
Worsening of markers of right heart failure, including stroke volume, NT-proBNP, right atrial pressure, and cardiac index.[6][11]
Therefore, observing a negative impact on cardiac function in an experimental setting is a critical finding and is consistent with the clinical data in humans, suggesting that inhibiting peripheral serotonin synthesis via this compound may be detrimental in the context of PAH.[7][8]
Q4: What are the known pharmacokinetic properties and potential for drug-drug interactions with this compound?
A4: this compound ethyl is the oral prodrug of this compound.[1] In healthy subjects, this compound ethyl achieved dose-dependent reductions in serotonin synthesis, with maximal reduction of the biomarker 5-HIAA by day 7 of treatment. This inhibition was shown to be reversible, with 5-HIAA levels returning to near baseline 7 days after dosing cessation.[12] In vitro and in silico modeling have suggested a low to moderate risk for drug-drug interactions. There is a potential for weak interactions with substrates of cytochrome P450 enzymes (CYP2C8 and CYP3A) and certain drug transporters.[1]
Q5: My in vitro results with this compound are promising, but they are not translating to my in vivo experiments. What could be the reason?
A5: This is a common challenge in drug development and reflects the discrepancy observed with this compound itself. Promising results in isolated cell cultures or enzyme assays may not translate to a whole organism for several reasons:
-
Systemic Complexity: The in vivo environment involves complex feedback loops and interactions between different organ systems that are absent in vitro. As seen in the ELEVATE-2 trial, the systemic reduction of serotonin had unforeseen negative effects on cardiac function, which would not be apparent in an in vitro assay focused on pulmonary artery smooth muscle cell proliferation.[6][7]
-
Pharmacokinetics and Tissue Distribution: While this compound was shown to achieve pharmacologically relevant concentrations in lung tissue in nonclinical studies, the overall systemic effect of serotonin reduction appears to have outweighed any potential local benefit.[1]
-
Model Limitations: The in vivo model itself may not fully capture the human disease state, as was suggested for the animal models of PAH used in preclinical this compound studies.[6]
Quantitative Data Summary
The following tables summarize key data from preclinical and clinical studies, highlighting the discrepancy in outcomes.
Table 1: Preclinical Efficacy of this compound Ethyl in Animal Models of PAH
| Animal Model | Key Findings | Reference |
| Rat Monocrotaline & SUGEN-Hypoxia | Demonstrated efficacy; reduced serotonin biosynthesis by ~40-50%. | [4][10] |
| Rat Monocrotaline & SUGEN-Hypoxia | Significantly improved vascular remodeling and pulmonary vascular resistance. | [2][4] |
| Rat Models | Dose-dependently decreased serum, gut, and lung serotonin levels. | [13] |
Table 2: Key Hemodynamic Results from the ELEVATE-2 Phase 2b Trial (Week 24)
| Parameter | Placebo (n=36) | This compound Ethyl 300 mg BID (n=36) | This compound Ethyl 600 mg BID (n=36) | Reference |
| Change in PVR from Baseline (%) | 5.8% | 63.1% | 64.2% | [6][7][8] |
| Change in Stroke Volume | Negative effect observed | Negative effect observed | [6] | |
| Change in Cardiac Index | Negative effect observed | Negative effect observed | [6] |
PVR: Pulmonary Vascular Resistance. Data represents least-squares mean percent change.
Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) in ELEVATE-2
| Event | Placebo (n=36) | This compound Ethyl 300 mg BID (n=36) | This compound Ethyl 600 mg BID (n=36) | Reference |
| Any TEAE | 81% (29 patients) | 92% (33 patients) | 100% (36 patients) | [6][7] |
| TEAE Leading to Discontinuation | 8% (3 patients) | 11% (4 patients) | 11% (4 patients) | [6][7] |
| TEAE Leading to Death | 0% | 3% (1 patient) | 0% | [7] |
Experimental Protocols
Protocol 1: General Protocol for TPH1 Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of this compound on TPH1 enzyme activity.
-
Objective: To determine the IC50 value of this compound for TPH1.
-
Materials:
-
Recombinant human TPH1 enzyme.
-
L-tryptophan (substrate).
-
Tetrahydrobiopterin (BH4) (cofactor).
-
Catalase.
-
Dithiothreitol (DTT).
-
Assay buffer (e.g., HEPES buffer, pH 7.5).
-
This compound (inhibitor) at various concentrations.
-
Detection reagents for 5-hydroxytryptophan (5-HTP), the product of the reaction.
-
96-well microplate.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, DTT, and BH4.
-
Add the TPH1 enzyme to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the wells of the microplate.
-
To initiate the reaction, add L-tryptophan to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid like perchloric acid).
-
Quantify the amount of 5-HTP produced. This can be done using methods such as HPLC with fluorescence or electrochemical detection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Measurement of 5-HIAA in Plasma or Urine
This protocol outlines the measurement of the serotonin metabolite 5-HIAA, a key biomarker for assessing the pharmacodynamic effect of this compound in vivo.[1]
-
Objective: To quantify the concentration of 5-HIAA in biological samples from subjects treated with this compound.
-
Sample Collection and Preparation:
-
Plasma: Collect whole blood in EDTA-containing tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Collect 24-hour urine samples. Measure the total volume and store an aliquot at -80°C. For spot urine samples, normalize 5-HIAA concentration to creatinine concentration.[1]
-
Preparation: Prior to analysis, samples may require protein precipitation (e.g., with trichloroacetic acid or acetonitrile) followed by centrifugation.
-
-
Analytical Method:
-
The most common and validated method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1]
-
Chromatography: Use a reverse-phase C18 column to separate 5-HIAA from other components in the sample matrix.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. An isotopically labeled internal standard (e.g., 13C6-5-HIAA) should be used for accurate quantification.
-
-
Procedure:
-
Thaw samples and internal standard on ice.
-
Perform protein precipitation on samples, controls, and calibration standards.
-
Centrifuge and transfer the supernatant to injection vials.
-
Inject the samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Calculate the 5-HIAA concentration in the unknown samples using the regression equation from the calibration curve.
-
For urine samples, express the result as a ratio to creatinine concentration (e.g., ng of 5-HIAA / mg of creatinine).[1]
-
Visualizations
Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.
Caption: Workflow for troubleshooting unexpected adverse findings in this compound in vivo studies.
Caption: Logical relationship between preclinical expectations and clinical outcomes for this compound.
References
- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Altavant Sciences Reports this compound Ethyl PK/PD Analysis at ATS Supporting Doses Selected for Phase 2b ELEVATE 2 Study [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Breaking Med [breakingmed.org]
- 7. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. science.rsu.lv [science.rsu.lv]
- 9. Inhibiting Serotonin Synthesis for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Selective Inhibition of Peripheral Serotonin Synthesis in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Rodatristat Dose-Response Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rodatristat. The information is designed to assist in the optimization of dose-response curve experiments and address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound ethyl is the prodrug of this compound, a potent and peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2][3] TPH1 is the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][3] By inhibiting TPH1, this compound aims to reduce the levels of circulating serotonin. It is specifically designed not to cross the blood-brain barrier, thereby avoiding interference with central nervous system serotonin production.[4]
Q2: What was the intended therapeutic application for this compound?
A2: this compound was developed for the treatment of pulmonary arterial hypertension (PAH).[4][5][6] The underlying hypothesis was that excessive peripheral serotonin contributes to the pulmonary vascular remodeling characteristic of PAH.[1][2]
Q3: What are the key takeaways from the clinical dose-ranging studies?
A3: The Phase 2b ELEVATE-2 clinical trial, a dose-ranging study, investigated this compound ethyl at 300 mg and 600 mg twice-daily doses in patients with PAH.[7][8] The trial did not meet its primary efficacy endpoints. The results indicated that reducing peripheral serotonin with this compound had a negative effect on pulmonary hemodynamics and cardiac function in this patient population.[7][8][9] Consequently, the study's open-label extension was terminated.[7] This outcome suggests that the serotonin pathway may not be a suitable therapeutic target for PAH in the manner hypothesized.[8]
Q4: How does this compound affect serotonin biomarkers?
A4: In studies with healthy subjects, this compound ethyl demonstrated a dose-dependent reduction in 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in both plasma and urine.[10] Doses up to 300 mg twice daily resulted in a proportional decrease, while higher doses showed a plateau effect, yielding only minimal additional reduction.[10] The inhibition of serotonin synthesis was found to be reversible, with 5-HIAA levels returning to near baseline within 7 days after dosing cessation.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on this compound ethyl.
Table 1: ELEVATE-2 Phase 2b Clinical Trial Dosing and Primary Endpoint [7][8]
| Treatment Group | Dose | Number of Participants | Mean Percent Change in PVR (from Baseline to Week 24) |
| Placebo | - | 36 | +5.8% |
| This compound Ethyl | 300 mg BID | 36 | +63.1% |
| This compound Ethyl | 600 mg BID | 36 | +64.2% |
| PVR: Pulmonary Vascular Resistance. BID: Twice daily. |
Table 2: Pharmacodynamic Effect of this compound Ethyl in Healthy Subjects [10]
| Dose (Twice Daily) | Plasma 5-HIAA Reduction | Urine 5-HIAA Reduction |
| ≤ 300 mg | Proportional decrease (-46% at 300 mg) | Proportional decrease (-47% at 300 mg) |
| > 300 mg (up to 800 mg) | Plateaued (-54% at 800 mg) | Plateaued (-59% at 800 mg) |
| 5-HIAA: 5-hydroxyindoleacetic acid, a major serotonin metabolite. |
Signaling Pathway and Experimental Workflow Visualization
The diagrams below illustrate the mechanism of action for this compound and a generalized workflow for dose-response curve optimization.
Caption: Mechanism of this compound as a TPH1 inhibitor to block peripheral serotonin synthesis.
Caption: A generalized workflow for optimizing a dose-response curve experiment.
Experimental Protocols
Protocol: In Vitro TPH1 Inhibition Assay
This protocol provides a general framework for determining the IC50 value of this compound (or other inhibitors) against TPH1.
1. Materials and Reagents:
-
Recombinant human TPH1 enzyme
-
This compound (active form)
-
L-Tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.2)
-
Stop Solution (e.g., 2% acetic acid in ethanol)
-
96-well microplate
-
Detection system (e.g., HPLC with fluorescence or mass spectrometry detection to measure 5-hydroxytryptophan)
2. Procedure:
-
Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan.
-
Inhibitor Dilution: Perform a serial dilution of this compound to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 100 µM). Include a vehicle control (e.g., DMSO).
-
Plate Setup: Add the diluted inhibitor solutions to the wells of the 96-well plate.
-
Enzyme Addition: Add the TPH1 enzyme to all wells except for the "no enzyme" control.
-
Initiate Reaction: Start the enzymatic reaction by adding the cofactor (BH4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detection: Quantify the amount of 5-hydroxytryptophan (the product) formed using a suitable detection method like HPLC.
3. Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Troubleshooting Guide
Q5: My dose-response curve is flat or shows no inhibition. What should I check?
A5: A flat curve indicates a lack of compound activity under the experimental conditions.
-
Compound Integrity: Verify the identity, purity, and solubility of your this compound stock. Ensure it has not degraded. The active form, this compound, should be used for in-vitro assays, not the prodrug this compound ethyl.
-
Enzyme Activity: Confirm that the TPH1 enzyme is active. Run a positive control with a known TPH1 inhibitor.[11] Check that all necessary cofactors (like BH4 and iron) are present and at optimal concentrations.[12][13]
-
Assay Conditions: Ensure the assay buffer pH and incubation time/temperature are optimal for TPH1 activity. The reaction must be in the linear range.
-
Concentration Range: You may be testing a concentration range that is too low. Perform a wider range-finding experiment.
Q6: I'm observing high variability between my replicates. How can I improve precision?
A6: High variability can obscure the true dose-response relationship.
-
Pipetting Technique: Inaccurate pipetting is a major source of error.[14] Ensure pipettes are calibrated and use proper techniques, especially during serial dilutions.
-
Cell-Based Assays: If using a cell-based assay, ensure consistent cell seeding density and cell health.[15] Inconsistent cell numbers will lead to variable results.
-
Reagent Mixing: Ensure all reagents, especially viscous ones, are mixed thoroughly before being added to the assay plate.
-
Edge Effects: In 96-well plates, the outer wells can be prone to evaporation. Consider not using the outermost wells for critical data points or ensure proper plate sealing and humidification during incubation.
Q7: The bottom or top plateau of my sigmoidal curve is not well-defined. What does this mean?
A7: An incomplete curve can make it difficult to accurately determine parameters like IC50.[16]
-
Insufficient Concentration Range: If the top plateau (minimal inhibition) is missing, your lowest concentration may still be too high. If the bottom plateau (maximal inhibition) is not reached, you may need to test higher concentrations.
-
Compound Solubility: At high concentrations, the compound may be precipitating out of solution, preventing the achievement of a true maximal effect. Check the solubility of this compound in your assay medium.
-
Data Fitting: Constrain the top or bottom of the curve to control values (0% and 100% inhibition) during data analysis if you are confident in your controls.[16]
Caption: A decision tree for troubleshooting common dose-response curve issues.
References
- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase 2, Dose-Ranging, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study of this compound Ethyl in Patients With Pulmonary Arterial Hypertension (ELEVATE2) | Inova [inova.org]
- 7. science.rsu.lv [science.rsu.lv]
- 8. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breaking Med [breakingmed.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 13. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Rodatristat Clinical Trial Failure: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trial failure of Rodatristat. The content is structured to address specific questions that may arise during experimental design and data interpretation related to tryptophan hydroxylase (TPH) inhibition and pulmonary arterial hypertension (PAH).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of this compound in the ELEVATE-2 clinical trial?
This compound ethyl failed in the Phase 2b ELEVATE-2 trial because it did not meet its primary efficacy endpoint. Instead of improving pulmonary hemodynamics, it had a negative effect. The trial showed that reducing peripheral serotonin concentrations with this compound worsened pulmonary vascular resistance (PVR) and cardiac function in patients with pulmonary arterial hypertension (PAH).[1][2][3][4] This unexpected outcome led to the early termination of the open-label extension of the study.[2][4]
Q2: What was the mechanism of action by which this compound was expected to treat PAH?
This compound is a potent inhibitor of tryptophan hydroxylase (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[5][6][7] The "serotonin hypothesis of pulmonary hypertension" suggests that increased serotonin levels contribute to the proliferation of pulmonary artery smooth muscle cells and vasoconstriction, key factors in the pathology of PAH.[1][5][8] By inhibiting TPH1, this compound was designed to reduce the production of peripheral serotonin, thereby halting or reversing the vascular remodeling characteristic of PAH.[7][9]
Q3: Were there any preclinical data that supported the investigation of this compound in PAH?
Yes, preclinical studies in animal models of PAH, such as the monocrotaline and SUGEN hypoxia rat models, suggested that TPH1 inhibition could be a viable therapeutic strategy.[7][10] In these models, this compound ethyl demonstrated an ability to reduce serotonin production and showed some positive effects on blood vessel remodeling, including a reduction in the wall thickness of the pulmonary artery.[9][10] However, some reports also indicated that the beneficial effects in these preclinical models were only very mild.[10]
Q4: What were the key results of the ELEVATE-2 trial that led to its failure?
The ELEVATE-2 trial showed that both the 300 mg and 600 mg twice-daily doses of this compound ethyl led to a significant increase in Pulmonary Vascular Resistance (PVR) at week 24 compared to placebo. Furthermore, treatment with this compound was associated with a worsening of several other clinically relevant secondary endpoints, including markers of right heart failure.[11]
Troubleshooting Guide for Researchers
Problem: My experimental results with a TPH inhibitor in a PAH model are inconsistent with the this compound clinical trial outcome.
Possible Reason 1: Differences between animal models and human pathophysiology. The negative outcome of the ELEVATE-2 trial strongly suggests that the established non-clinical animal models of PAH may not accurately represent the complexity of the human serotonergic system in this disease.[10] Your positive preclinical results might not translate to human subjects.
Suggested Action:
-
Critically evaluate the translational relevance of your animal model.
-
Consider investigating the specific differences in serotonin signaling and metabolism between your model and what is known in human PAH patients.
-
Explore alternative or more complex animal models that may better mimic the human condition.
Problem: I am designing a study with a novel TPH inhibitor for a different indication and want to avoid the pitfalls of this compound.
Possible Reason 2: Unforeseen off-target effects or complex downstream consequences of serotonin reduction. The ELEVATE-2 results suggest that simply lowering peripheral serotonin may have unintended negative consequences on cardiovascular function in the context of PAH. The exact mechanism for this is not yet fully understood.
Suggested Action:
-
Thoroughly characterize the selectivity and potential off-target effects of your TPH inhibitor.
-
In your preclinical studies, include a comprehensive assessment of cardiovascular and hemodynamic parameters beyond the primary efficacy endpoint.
-
Consider investigating the impact of your compound on different aspects of the serotonergic system, not just the overall level of serotonin.
Quantitative Data Summary
Table 1: Primary Efficacy Endpoint in ELEVATE-2 Trial
| Treatment Group | Least-Squares Mean Percent Change in PVR from Baseline to Week 24 (SE) |
| Placebo (n=36) | 5.8% (18.1) |
| This compound ethyl 300 mg (n=36) | 63.1% (18.5) |
| This compound ethyl 600 mg (n=36) | 64.2% (18.0) |
Source: The Lancet Respiratory Medicine[2][4]
Table 2: Treatment-Emergent Adverse Events (TEAEs) in ELEVATE-2 Trial
| Event | Placebo (n=36) | This compound ethyl 300 mg (n=36) | This compound ethyl 600 mg (n=36) |
| Any TEAE | 29 (81%) | 33 (92%) | 36 (100%) |
| TEAE leading to study discontinuation | 3 (8%) | 4 (11%) | 4 (11%) |
| TEAE leading to death | 0 (0%) | 1 (3%) | 0 (0%) |
Source: The Lancet Respiratory Medicine[2][4]
Experimental Protocols
Key Experiment: ELEVATE-2 Phase 2b Clinical Trial
-
Study Design: A phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter trial.[2][3][4][12]
-
Participants: 108 adult patients with PAH (WHO Group 1), WHO functional class II or III, on stable background PAH therapy.[2][3][4]
-
Intervention: Participants were randomized (1:1:1) to receive placebo, this compound ethyl 300 mg twice daily, or this compound ethyl 600 mg twice daily for 24 weeks.[2][3][4][12]
-
Primary Endpoint: The primary endpoint was the percent change in Pulmonary Vascular Resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[2][3][4]
-
Secondary Endpoints: Main secondary endpoints included changes in World Health Organization Functional Class, 6-minute walk distance, and N-terminal-pro-brain natriuretic peptide (NT-proBNP).[12]
-
Inclusion Criteria (hemodynamic):
Visualizations
Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.
Caption: Simplified workflow of the ELEVATE-2 clinical trial.
References
- 1. atsjournals.org [atsjournals.org]
- 2. science.rsu.lv [science.rsu.lv]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serotonin hypothesis of pulmonary hypertension revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin and pulmonary hypertension--from bench to bedside? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The serotonin hypothesis in pulmonary hypertension revisited: targets for novel therapies (2017 Grover Conference Series) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 10. researchgate.net [researchgate.net]
- 11. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]
- 12. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase 2, Dose-Ranging, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study of this compound Ethyl in Patients With Pulmonary Arterial Hypertension (ELEVATE2) | Inova [inova.org]
Troubleshooting Rodatristat-induced adverse effects in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rodatristat in animal models. The information is compiled from preclinical studies and general knowledge of tryptophan hydroxylase (TPH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1] It is the active form of the prodrug this compound ethyl.[2][3] this compound is designed to specifically inhibit the peripheral isoform of the enzyme, TPH1, thereby reducing systemic serotonin levels without significantly affecting serotonin in the central nervous system (CNS), as it has a negligible ability to cross the blood-brain barrier.[4][5]
Q2: In which animal models has this compound been studied for pulmonary arterial hypertension (PAH)?
This compound has been evaluated in the monocrotaline (MCT) and SUGEN-hypoxia rat models of PAH.[1][3][6] In these models, it has been shown to reduce pulmonary vessel wall thickness.[1]
Q3: What were the findings of the clinical trials with this compound ethyl?
The ELEVATE-2 Phase 2b clinical trial investigating this compound ethyl in patients with PAH was terminated. The trial did not meet its primary endpoint and showed a negative effect on pulmonary hemodynamics and cardiac function.[5][7][8] Treatment-emergent adverse events were reported more frequently in the this compound ethyl groups compared to the placebo group.[5][7]
Q4: What is the rationale for inhibiting peripheral serotonin in PAH?
Serotonin is implicated in the pathogenesis of PAH. It is believed to promote the excessive growth of pulmonary artery smooth muscle cells, a key factor in the remodeling of pulmonary arteries seen in PAH.[3][6] TPH1, the enzyme responsible for peripheral serotonin production, is upregulated in the arterial endothelial cells of PAH patients.[3][6]
Troubleshooting Guide for Adverse Effects in Animal Models
While specific preclinical safety data for this compound is not extensively published, this guide provides troubleshooting for potential adverse effects based on studies of other TPH inhibitors and genetic models of TPH1 deficiency.
Issue 1: Reduced Body Weight or Weight Loss
-
Potential Cause: Inhibition of peripheral serotonin can impact gastrointestinal function and appetite. Studies with other TPH inhibitors, such as p-chlorophenylalanine (p-CPA), have shown weight loss in rats.[4] Additionally, TPH2 knockout mice, which have depleted central serotonin, and double knockout (TPH1/TPH2) mice have shown decreased body weight.[9]
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if weight loss is due to reduced appetite.
-
Assess Gastrointestinal Health: Observe for signs of diarrhea or other gastrointestinal distress. The most common treatment-emergent adverse events in early human studies with this compound were mild to moderate gastrointestinal issues.[2]
-
Dose Adjustment: If weight loss is significant, consider a dose reduction or a temporary cessation of treatment to observe for recovery.
-
Dietary Supplementation: Ensure the diet is palatable and provides adequate nutrition.
-
Issue 2: Cardiovascular Abnormalities
-
Potential Cause: Genetic disruption of the tph1 gene in mice, leading to a lack of peripheral serotonin, has been associated with cardiac dysfunction, including decreased cardiac output and stroke volume.[3] The negative outcomes in the ELEVATE-2 clinical trial also pointed to adverse effects on cardiac function.[7][8]
-
Troubleshooting Steps:
-
Hemodynamic Monitoring: If feasible, monitor cardiovascular parameters such as heart rate, blood pressure, and cardiac output using telemetry or other appropriate methods.
-
Echocardiography: Perform echocardiograms to assess cardiac structure and function, particularly looking for signs of right ventricular dysfunction.
-
Histopathological Analysis: At the end of the study, perform a thorough histological examination of the heart tissue to look for any abnormalities.
-
Issue 3: Dermatological and General Health Issues
-
Potential Cause: In a study where rats on a high tryptophan diet were treated with the TPH inhibitor p-CPA, alopecia (hair loss) and other skin changes were observed.[4] General signs of poor health, such as fatigue and breathing difficulties, were noted in TPH1 knockout mice.[3]
-
Troubleshooting Steps:
-
Regular Physical Examination: Conduct daily or frequent physical examinations of the animals, paying close attention to their coat, skin, and general activity levels.
-
Behavioral Assessment: Monitor for changes in behavior, such as lethargy, isolation, or reduced grooming, which can be indicators of poor health. A Functional Observational Battery (FOB) can be used to systematically assess neurobehavioral and physiological changes.[10]
-
Baseline and Endpoint Bloodwork: If possible, collect blood samples at the beginning and end of the study to assess general health parameters.
-
Summary of Potential Adverse Effects from TPH Inhibition in Animal Models
| Adverse Effect | Animal Model/Compound | Species | Reference |
| Weight Loss | p-chlorophenylalanine (p-CPA) | Rat | [4] |
| TPH2 KO & TPH1/2 DKO | Mouse | [9] | |
| Cardiac Dysfunction | TPH1 Knockout | Mouse | [3] |
| Alopecia & Skin Changes | p-chlorophenylalanine (p-CPA) | Rat | [4] |
| Fatigue & Breathing Difficulties | TPH1 Knockout | Mouse | [3] |
Experimental Protocols
Protocol 1: Administration of this compound in Rodents
This is a general guideline; specific doses and vehicles should be determined based on the experimental design.
-
Compound Preparation:
-
This compound ethyl is the prodrug and is orally administered.
-
Prepare the dosing solution by suspending the compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The exact vehicle and concentration should be optimized for solubility and stability.
-
-
Administration:
-
Dosing Frequency:
-
Animal Restraint:
Protocol 2: Monitoring for Adverse Effects
-
Daily Observations:
-
Check animals at least once daily for general health, including posture, activity level, and grooming.
-
Note any changes in skin or fur condition.
-
Observe for any signs of respiratory distress.
-
-
Weekly Measurements:
-
Record the body weight of each animal.
-
Measure food and water consumption per cage.
-
-
Cardiovascular Assessment (if applicable):
-
Utilize non-invasive methods like tail-cuff plethysmography for blood pressure monitoring.
-
For more detailed analysis, use implantable telemetry devices to continuously monitor blood pressure, heart rate, and activity.
-
Conduct echocardiography at baseline and at the end of the study to assess cardiac function.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (heart, lungs, liver, kidneys, spleen) for histopathological examination.
-
Visualizations
Caption: Mechanism of peripheral TPH1 inhibition by this compound.
Caption: General workflow for troubleshooting adverse effects.
References
- 1. Tryptophan hydroxylase 1 Inhibition Impacts Pulmonary Vascular Remodeling in Two Rat Models of Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Peripheral Serotonin Synthesis in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Tryptophan toxicity--time and dose response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 9. Genetic Disruption of Both Tryptophan Hydroxylase Genes Dramatically Reduces Serotonin and Affects Behavior in Models Sensitive to Antidepressants | PLOS One [journals.plos.org]
- 10. Assessing the predictive value of safety pharmacology studies | NC3Rs [nc3rs.org.uk]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Rodatristat Research Inconsistencies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the observed inconsistencies in research findings for Rodatristat. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this compound's preclinical promise and its unexpected clinical trial outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary inconsistency observed in this compound research?
A1: The central inconsistency lies in the conflicting results between preclinical studies and the Phase 2b ELEVATE-2 clinical trial. Preclinical data, particularly from rat models of pulmonary arterial hypertension (PAH), suggested that this compound ethyl, by inhibiting tryptophan hydroxylase (TPH) and reducing peripheral serotonin production, could be a viable treatment for PAH.[1][2] Early clinical data also supported its progression to Phase 2 trials.[1] However, the ELEVATE-2 trial demonstrated that this compound ethyl had a negative effect on pulmonary hemodynamics and cardiac function in patients with PAH, leading to the trial's termination.[3][4][5]
Q2: How significant was the negative outcome in the ELEVATE-2 trial?
A2: The results of the ELEVATE-2 trial were decisively negative. The primary endpoint, the percent change in pulmonary vascular resistance (PVR) from baseline to week 24, favored the placebo group. In fact, PVR significantly increased in both this compound treatment groups compared to the placebo group.[3][4][6][7]
Q3: What were the key quantitative findings from the ELEVATE-2 trial?
A3: The key quantitative data from the ELEVATE-2 trial are summarized in the tables below.
Table 1: Primary Efficacy Endpoint in ELEVATE-2 Trial
| Treatment Group | Least-Squares Mean Percent Change in PVR from Baseline to Week 24 (SE) |
| Placebo | 5.8% (18.1) |
| This compound ethyl 300 mg twice daily | 63.1% (18.5) |
| This compound ethyl 600 mg twice daily | 64.2% (18.0) |
Source: The Lancet Respiratory Medicine[3][4]
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in ELEVATE-2 Trial
| Treatment Group | Patients with TEAEs (%) | TEAEs Leading to Discontinuation (%) | TEAEs Leading to Death (%) |
| Placebo | 29 (81%) | 3 (8%) | 0 (0%) |
| This compound ethyl 300 mg twice daily | 33 (92%) | 4 (11%) | 1 (3%) |
| This compound ethyl 600 mg twice daily | 36 (100%) | 4 (11%) | 0 (0%) |
Source: The Lancet Respiratory Medicine[3][4]
Q4: What are the potential reasons for the discrepancy between preclinical and clinical results?
A4: Several factors could contribute to this discrepancy:
-
Species-Specific Differences: The animal models used in preclinical studies, such as the monocrotaline and SUGEN-hypoxia rat models, may not accurately replicate the complexity of the human serotonergic system in PAH.[6] Some research has even noted that this compound ethyl showed only mild beneficial effects in the monocrotaline rat model and no significant effect on pulmonary hemodynamics in the more clinically relevant SuHx rat model as a monotherapy.[8][9]
-
Complexity of Serotonin Signaling: The role of serotonin in human PAH may be more complex than initially understood. While preclinical data pointed to peripheral serotonin as a key driver of the disease, the clinical trial results suggest that its inhibition might have unexpected detrimental effects.[3][6]
-
Off-Target Effects: Although designed to be a peripheral TPH inhibitor, the possibility of unforeseen off-target effects in humans cannot be entirely ruled out.
-
Patient Population: The ELEVATE-2 trial enrolled patients with established PAH who were already on background therapies.[4] The effect of this compound in this patient population may differ from its effect in animal models with induced PAH.
Troubleshooting Experimental Issues
Issue 1: Difficulty in replicating the reported preclinical efficacy of this compound.
Troubleshooting Steps:
-
Animal Model Selection: Ensure the use of appropriate and well-characterized animal models of PAH. The SUGEN-hypoxia rat model is considered more clinically relevant than the monocrotaline model.[9] Be aware that even in the SuHx model, this compound ethyl as a monotherapy showed limited efficacy.[9]
-
Dosing and Administration: Verify the dose and route of administration of this compound ethyl. Preclinical studies that showed some positive effects often used combination therapies.[9]
-
Endpoint Measurement: Use precise and validated methods for measuring key endpoints such as mean pulmonary arterial pressure (mPAP) and vessel wall thickness.
Issue 2: Inconsistent results in Tryptophan Hydroxylase (TPH) inhibition assays.
Troubleshooting Steps:
-
Assay Protocol Adherence: Strictly follow a validated protocol for TPH1 inhibition assays. A detailed sample protocol is provided below.
-
Enzyme Activity: Ensure the TPH1 enzyme used in the assay is active and handled correctly.
-
Substrate and Cofactor Concentrations: Use optimal concentrations of the substrate (L-tryptophan) and the cofactor (tetrahydrobiopterin).
-
Data Analysis: Use appropriate kinetic models to analyze the inhibition data and determine IC50 values.
Detailed Experimental Protocols
Protocol 1: In Vitro Tryptophan Hydroxylase 1 (TPH1) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on TPH1 enzyme activity.
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., Tris-HCl)
-
This compound (test compound)
-
96-well plates
-
Plate reader capable of measuring fluorescence or radioactivity
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a reaction mixture containing TPH1 enzyme, L-tryptophan, BH4, catalase, and DTT in assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., perchloric acid).
-
-
Detection:
-
The product of the reaction, 5-hydroxytryptophan (5-HTP), can be detected using various methods, including HPLC with fluorescence detection or by using a radiolabeled substrate and measuring radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of TPH1 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Measurement of Serotonin Metabolite (5-HIAA) in Plasma or Urine
Objective: To assess the in vivo pharmacodynamic effect of this compound by measuring the levels of the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[10][11]
Materials:
-
Plasma or urine samples from experimental subjects
-
Internal standard (e.g., deuterated 5-HIAA)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
Add the internal standard to each sample.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate 5-HIAA from other components using a suitable C18 column and a gradient mobile phase.
-
Detect and quantify 5-HIAA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of 5-HIAA.
-
Determine the concentration of 5-HIAA in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Compare 5-HIAA levels between treatment groups to assess the effect of this compound.
-
Visualizations
Caption: Inconsistency between preclinical rationale and clinical trial outcomes of this compound.
Caption: Troubleshooting workflow for addressing this compound research inconsistencies.
Caption: Peripheral serotonin synthesis pathway and the mechanism of action of this compound.
References
- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 2. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science.rsu.lv [science.rsu.lv]
- 4. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]
- 6. Breaking Med [breakingmed.org]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting Serotonin Synthesis for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
Optimizing Rodatristat treatment duration for efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with Rodatristat ethyl. Given the outcomes of recent clinical trials, this resource focuses on providing a comprehensive understanding of the compound's mechanism of action, summarizing the available data, and offering practical guidance for in vitro experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound ethyl?
This compound ethyl is a prodrug that is converted in the body to its active form, this compound. This compound is an inhibitor of tryptophan hydroxylase (TPH), specifically targeting TPH1, the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues.[1] By inhibiting TPH1, this compound ethyl was developed to reduce the production of peripheral serotonin, which is implicated in the pathophysiology of diseases like pulmonary arterial hypertension (PAH).[2]
2. What was the intended therapeutic application of this compound ethyl?
This compound ethyl was investigated as a potential treatment for pulmonary arterial hypertension (PAH).[3] The rationale was that excessive peripheral serotonin contributes to the proliferation of pulmonary artery smooth muscle cells and vasoconstriction, key factors in the progression of PAH.[2] By reducing peripheral serotonin levels, it was hypothesized that this compound ethyl could ameliorate the symptoms and pathology of PAH.[4]
3. What were the key findings from the ELEVATE-2 clinical trial?
The ELEVATE-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study evaluating the safety and efficacy of this compound ethyl in patients with PAH.[5] The trial, however, did not meet its primary endpoint. In fact, the results indicated that this compound ethyl had a negative impact on pulmonary hemodynamics and cardiac function.[5][6] The open-label extension of the study was terminated early due to these findings.[5]
4. What was the treatment duration and dosage used in the ELEVATE-2 trial?
Patients in the ELEVATE-2 trial were treated for 24 weeks. The study evaluated two dosage strengths of this compound ethyl: 300 mg twice daily and 600 mg twice daily, compared to a placebo.[6]
5. How does the outcome of the ELEVATE-2 trial influence future research on this compound ethyl for PAH?
The results of the ELEVATE-2 trial suggest that inhibiting peripheral serotonin synthesis with this compound ethyl is not a viable therapeutic strategy for PAH and may even be detrimental.[5] This highlights a significant discrepancy between the preclinical data, which showed some positive effects in animal models, and the clinical outcomes in humans.[4][7] Researchers should carefully consider these findings when designing future studies with TPH1 inhibitors for any indication.
Data Presentation
Table 1: Summary of ELEVATE-2 Trial Efficacy Results
| Treatment Group | N | Baseline Mean PVR (dyn·s/cm⁵) | Mean Percent Change in PVR from Baseline to Week 24 (SE) |
| Placebo | 36 | Not Reported | 5.8% (18.1) |
| This compound ethyl 300 mg BID | 36 | Not Reported | 63.1% (18.5) |
| This compound ethyl 600 mg BID | 36 | Not Reported | 64.2% (18.0) |
Data sourced from the ELEVATE-2 trial publication.[5][6]
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in the ELEVATE-2 Trial
| Adverse Event Category | Placebo (N=36) | This compound ethyl 300 mg BID (N=36) | This compound ethyl 600 mg BID (N=36) |
| Any TEAE | 29 (81%) | 33 (92%) | 36 (100%) |
| TEAE leading to study discontinuation | 3 (8%) | 4 (11%) | 4 (11%) |
| TEAE leading to death | 0 (0%) | 1 (3%) | 0 (0%) |
Data sourced from the ELEVATE-2 trial publication.[5][6]
Experimental Protocols
In Vitro TPH1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against TPH1.
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of assay buffer, TPH1 enzyme, L-tryptophan, and BH4. Keep all solutions on ice.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Assay Reaction:
-
In each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound dilution or vehicle control
-
TPH1 enzyme solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the L-tryptophan and BH4 solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Detection: The product of the TPH1 reaction, 5-hydroxytryptophan (5-HTP), can be detected using various methods, including HPLC with fluorescence detection or a coupled enzymatic assay that generates a fluorescent product.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Troubleshooting Guides
In Vitro TPH1 Inhibition Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Pipetting errors- Inconsistent mixing- Temperature fluctuations across the plate | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all reagents in each well.- Use a temperature-controlled plate incubator. |
| Low or no enzyme activity | - Inactive enzyme (degraded)- Incorrect buffer pH or composition- Missing cofactor (BH4) | - Use fresh or properly stored enzyme aliquots. Avoid repeated freeze-thaw cycles.- Verify the pH and composition of the assay buffer.- Ensure the cofactor is added at the correct concentration. |
| High background signal | - Autofluorescence of the test compound- Contaminated reagents | - Run a control with the test compound and all assay components except the enzyme.- Use fresh, high-quality reagents. |
| IC50 value is significantly different than expected | - Incorrect compound concentration- Compound precipitation in the assay buffer- Time-dependent inhibition | - Verify the stock solution concentration and dilution series.- Check the solubility of the compound in the assay buffer. Consider using a lower concentration of organic solvent (e.g., DMSO).- Perform a pre-incubation time course to assess time-dependent effects. |
Mandatory Visualizations
Caption: Signaling pathway of serotonin synthesis and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vitro TPH1 inhibition assay.
Caption: Logical relationship illustrating the discrepancy between preclinical and clinical findings for this compound.
References
- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]
- 4. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 5. Safety and efficacy of this compound ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.rsu.lv [science.rsu.lv]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Rodatristat and Other TPH Inhibitors in Preclinical Models of Pulmonary Arterial Hypertension
For researchers and drug development professionals, this guide provides an objective comparison of Rodatristat (also known as RVT-1201 or KAR5585) against other tryptophan hydroxylase (TPH) inhibitors in established animal models of Pulmonary Arterial Hypertension (PAH). This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows to facilitate informed research decisions.
Introduction to TPH Inhibition in PAH
Pulmonary Arterial Hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death. A key pathological feature of PAH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), which contributes to the remodeling of the pulmonary arteries.[1] Serotonin (5-hydroxytryptamine, 5-HT), a potent vasoconstrictor and mitogen for PASMCs, has been implicated in the pathogenesis of PAH.[1] Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin.[1] The inhibition of TPH, particularly the peripheral isoform TPH1, which is upregulated in the pulmonary artery endothelial cells of PAH patients, represents a promising therapeutic strategy to halt or reverse pulmonary vascular remodeling by reducing peripheral serotonin levels.[1][2]
This guide focuses on the preclinical efficacy of this compound ethyl, a prodrug of the TPH inhibitor this compound, and compares it with other investigational TPH inhibitors, including TPT-001, TPT-004, and KAR5416, in the two most common rat models of PAH: the monocrotaline (MCT) and the Sugen-hypoxia (SuHx) models.
Comparative Efficacy of TPH Inhibitors
The following tables summarize the quantitative data from preclinical studies, comparing the effects of various TPH inhibitors on key hemodynamic and right ventricular hypertrophy parameters in PAH models.
Sugen-Hypoxia (SuHx) Rat Model Data
The SuHx model is considered a high-fidelity representation of human PAH, as it induces severe angioproliferative vascular lesions.
| Parameter | Control (Normoxia) | SuHx + Vehicle | This compound ethyl (KAR5585) | TPT-001 | TPT-004 |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | ~25 | 86.12 ± 6.46 | No significant effect as monotherapy[3] | 41.35 ± 2.34 [4] | 41.2 ± 2.1 [5] |
| Right Ventricular End-Diastolic Pressure (RVEDP, mmHg) | ~4 | 13.53 ± 1.68 | Not Reported | 4.28 ± 0.73 [4] | Not Reported |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | Not Reported | 48.9 ± 2.3 | Effective only in combination with ambrisentan[3] | Not Reported | 41.2 ± 2.1 [5] |
| Fulton Index (RV/LV+S) | ~0.25 | ~0.55 | Marginally reduced[3] | Not Reported | Not Reported |
| Pulmonary Vessel Wall Thickness (%) | Not Reported | Not Reported | Marginally reduced[3] | Not Reported | Not Reported |
Note: this compound ethyl (KAR5585) as a monotherapy at a high dose (100 mg/kg/d) did not significantly affect pulmonary hemodynamics in the SuHx model.[3] In contrast, TPT-001 and TPT-004 demonstrated significant reductions in RVSP and mPAP.[4][5]
Monocrotaline (MCT) Rat Model Data
The MCT model is a widely used model of PAH that involves a single injection of monocrotaline, leading to pulmonary vascular injury and remodeling.
| Parameter | Control | MCT + Vehicle | This compound ethyl (KAR5585) | KAR5416 |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | ~15-20 | ~40-45 | Reduced [6] | Reduced [6] |
| Pulmonary Vessel Wall Thickness (%) | Not Reported | Increased | Reduced [6] | Reduced [6] |
| Vessel Occlusion (%) | Not Reported | Increased | Reduced [6] | Reduced [6] |
Note: Both this compound ethyl (KAR5585) and KAR5416 demonstrated efficacy in the MCT rat model, significantly reducing pulmonary arterial pressure and vascular remodeling.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 6. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
Rodatristat in Preclinical Pulmonary Arterial Hypertension: A Comparative Analysis of Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Rodatristat, a peripherally restricted tryptophan hydroxylase (TPH1) inhibitor, in two widely used animal models of pulmonary arterial hypertension (PAH): the monocrotaline (MCT)-induced rat model and the Sugen/hypoxia (SuHx)-induced rat model. This analysis is based on available preclinical data and aims to offer an objective overview for researchers in the field.
Executive Summary
This compound ethyl, a prodrug of this compound, has been investigated as a potential therapeutic for PAH due to its mechanism of inhibiting peripheral serotonin synthesis, a key pathway implicated in the pathogenesis of the disease.[1][2] Preclinical studies in both MCT and SuHx rat models have demonstrated promising results, with this compound and related TPH1 inhibitors showing significant improvements in key indicators of PAH severity, including reductions in pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[3][4]
However, it is crucial to note that despite the positive preclinical findings, the subsequent Phase 2b clinical trial (ELEVATE-2) of this compound ethyl in human patients with PAH was terminated due to a lack of efficacy and a negative impact on pulmonary hemodynamics and cardiac function.[5][6][7] This stark contrast between animal model efficacy and human clinical trial outcomes underscores the complexities of translating preclinical findings to clinical success in PAH.
Data Presentation: Efficacy of TPH1 Inhibitors in PAH Animal Models
The following tables summarize the quantitative data on the efficacy of TPH1 inhibitors, closely related to this compound, in the MCT and SuHx rat models of PAH. The data is extracted from published figures in Aiello RJ et al., 2017.
Table 1: Efficacy of TPH1 Inhibitor (KAR5585) in the Monocrotaline (MCT)-Induced PAH Rat Model
| Parameter | Control | MCT + Vehicle | MCT + KAR5585 (30 mg/kg/day) | MCT + KAR5585 (100 mg/kg/day) |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | ~25 | ~65 | ~45 | ~35 |
| Fulton's Index (RV/LV+S) | ~0.25 | ~0.55 | ~0.40 | ~0.35 |
| Medial Wall Thickness (%) | ~15 | ~40 | ~25 | ~20 |
Data are approximate values extracted from graphical representations in Aiello RJ et al., 2017.
Table 2: Efficacy of TPH1 Inhibitor (KAR5416) in the Sugen/Hypoxia (SuHx)-Induced PAH Rat Model
| Parameter | Control | SuHx + Vehicle | SuHx + KAR5416 (30 mg/kg/day) | SuHx + KAR5416 (100 mg/kg/day) |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | ~25 | ~75 | ~60 | ~50 |
| Fulton's Index (RV/LV+S) | ~0.25 | ~0.50 | ~0.40 | ~0.35 |
| Occluded Vessels (%) | ~0 | ~30 | ~15 | ~10 |
Data are approximate values extracted from graphical representations in Aiello RJ et al., 2017.
Experimental Protocols
Monocrotaline (MCT)-Induced PAH Model
The MCT model is a widely used and well-characterized model of PAH.[3]
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to induce PAH.[3]
-
Treatment: In the study by Aiello et al., oral administration of the TPH1 inhibitor (KAR5585) or vehicle was initiated on the same day as MCT injection and continued daily for 28 days.
-
Assessments: At the end of the study period, key parameters are measured, including:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.
-
Pulmonary Vascular Remodeling: Lung tissue is collected for histological analysis to assess the percentage of medial wall thickness of the pulmonary arteries.
-
Sugen/Hypoxia (SuHx)-Induced PAH Model
The SuHx model is considered to more closely mimic the pathology of human PAH, including the formation of plexiform lesions.[3]
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of PAH:
-
A single subcutaneous injection of the VEGF receptor antagonist Sugen 5416 (SU5416; e.g., 20 mg/kg) is administered.
-
The animals are then exposed to chronic hypoxia (e.g., 10% O2) for a period of 3 weeks.
-
Following the hypoxic period, the animals are returned to normoxic conditions for a further 2-5 weeks to allow for the development of severe PAH.
-
-
Treatment: In the Aiello et al. study, oral administration of the TPH1 inhibitor (KAR5416) or vehicle was initiated after the 3-week hypoxic period and continued daily for the remainder of the study.
-
Assessments: Similar to the MCT model, assessments include:
-
Hemodynamics: Measurement of RVSP.
-
Right Ventricular Hypertrophy: Calculation of Fulton's Index.
-
Pulmonary Vascular Remodeling: Histological analysis of lung tissue to determine the percentage of occluded pulmonary vessels.
-
Mandatory Visualizations
Signaling Pathway of this compound in PAH
Caption: Mechanism of action of this compound in inhibiting serotonin synthesis and its downstream effects in PAH.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Experimental workflow for comparing this compound efficacy in MCT and SuHx models of PAH.
Conclusion
Preclinical studies in both the monocrotaline and Sugen/hypoxia rat models suggested that inhibition of TPH1 by this compound and related compounds could be a promising therapeutic strategy for PAH. The data indicated a significant reduction in key pathological features of the disease in these animal models. However, the failure of this compound ethyl to demonstrate efficacy in the ELEVATE-2 clinical trial highlights the significant challenges in translating preclinical findings in rodent models of PAH to successful human therapies. These discordant results emphasize the need for continued research into more predictive animal models and a deeper understanding of the complex pathophysiology of human PAH.
References
- 1. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A trial design to maximize knowledge of the effects of this compound ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan hydroxylase 1 Inhibition Impacts Pulmonary Vascular Remodeling in Two Rat Models of Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. breakingmed.org [breakingmed.org]
- 6. science.rsu.lv [science.rsu.lv]
- 7. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]
Rodatristat vs. Existing Pulmonary Arterial Hypertension Therapies: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Once hailed as a promising novel therapeutic agent for Pulmonary Arterial Hypertension (PAH), Rodatristat, a tryptophan hydroxylase 1 (TPH1) inhibitor, has seen its development halted following disappointing clinical trial results. This guide provides an objective, data-driven comparison of this compound to the established and recently approved therapies for PAH, offering valuable insights for the future of drug development in this complex disease area.
This compound ethyl was designed to tackle PAH through a novel mechanism: the reduction of peripheral serotonin production.[1] Serotonin is implicated in the vasoconstriction and proliferation of pulmonary artery muscle cells, key pathological features of PAH.[1] Preclinical studies in rat models of PAH showed that this compound could reduce serotonin production by approximately 50%, leading to a significant reduction in pulmonary artery wall thickness and positive effects on blood vessel remodeling.[1] However, these promising early results did not translate into clinical benefit for patients with PAH.
The landscape of PAH treatment has evolved significantly, with therapies targeting three primary signaling pathways: the prostacyclin, endothelin, and nitric oxide pathways.[2] More recently, a fourth pathway, activin signaling, has been successfully targeted. This guide will compare the clinical data of this compound with therapies from each of these classes.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from the pivotal clinical trial of this compound (ELEVATE-2) and representative pivotal trials of existing PAH therapies. It is crucial to note that these are not direct head-to-head comparisons within a single trial but rather a juxtaposition of data from separate studies. The patient populations and trial designs may have varied.
| Efficacy Outcomes | This compound (ELEVATE-2) [3][4] | Endothelin Receptor Antagonists (ERAs) (Bosentan, Ambrisentan, Macitentan)[5][6][7] | Prostacyclin Pathway Agonists (Epoprostenol, Treprostinil, Selexipag)[8][9] | Phosphodiesterase-5 (PDE5) Inhibitors (Sildenafil, Tadalafil)[10] | Soluble Guanylate Cyclase (sGC) Stimulators (Riociguat)[11] | Activin Signaling Inhibitors (Sotatercept)[12] |
| Primary Endpoint | Change in Pulmonary Vascular Resistance (PVR) | Change in 6-Minute Walk Distance (6MWD) | Composite of morbidity and mortality events | Change in 6MWD | Change in 6MWD | Change in 6MWD |
| Change in PVR | Increased by 63.1% (300mg) and 64.2% (600mg) vs. 5.8% with placebo | Significant reductions observed | Significant reductions observed | Significant reductions observed | Significant reductions observed | Significant reduction of -165.1 dyn·sec·cm−5 |
| Change in 6MWD | Not reported as a primary outcome; secondary analyses showed worsening | Significant improvements (placebo-corrected increases of ~30-50 meters) | Significant improvements | Significant improvements (placebo-corrected increases of ~30-50 meters) | Significant improvement (placebo-corrected increase of 36 meters) | Significant improvement (placebo-corrected increase of 40.8 meters) |
| Clinical Worsening | Not reported as a primary outcome | Significant reduction in risk | Significant reduction in risk | Significant reduction in risk | Significant reduction in risk | 84% reduction in risk of clinical worsening or death |
| Safety and Tolerability | This compound (ELEVATE-2) [3][13] | Endothelin Receptor Antagonists (ERAs) [5][6][7] | Prostacyclin Pathway Agonists [8][9] | Phosphodiesterase-5 (PDE5) Inhibitors [10] | Soluble Guanylate Cyclase (sGC) Stimulators [11] | Activin Signaling Inhibitors (Sotatercept)[12] |
| Common Adverse Events | Nausea, diarrhea, headache, dizziness | Headache, peripheral edema, nasal congestion, anemia, elevated liver enzymes | Jaw pain, headache, flushing, nausea, diarrhea, infusion site reactions (for infused therapies) | Headache, flushing, dyspepsia, epistaxis, visual disturbances | Headache, dyspepsia, dizziness, nausea, diarrhea, hypotension | Epistaxis, telangiectasia, thrombocytopenia, increased hemoglobin, hypertension |
| Serious Adverse Events | Higher incidence compared to placebo | Hepatotoxicity (especially with bosentan), teratogenicity (class effect) | Catheter-related bloodstream infections (for infused therapies) | Generally well-tolerated | Syncope | Serious bleeding events (rare) |
| Discontinuation due to AEs | 11% in both this compound arms vs. 8% in placebo | Varies by agent | Varies by agent and delivery method | Low rates | Low rates | Low rates |
Signaling Pathways and Mechanisms of Action
The fundamental differences in the therapeutic approaches to PAH are best understood by examining their underlying signaling pathways.
Caption: Signaling pathways targeted by this compound and existing PAH therapies.
Experimental Protocols
A comprehensive understanding of the clinical trial data requires an appreciation of the methodologies employed. Below are summaries of the key experimental protocols.
This compound: The ELEVATE-2 Trial
The ELEVATE-2 study was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the efficacy and safety of this compound ethyl in patients with PAH.[14][15]
-
Participants: 108 adult patients with symptomatic PAH (WHO Functional Class II or III) on stable background PAH therapy.[15][16]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound ethyl 300 mg twice daily, 600 mg twice daily, or placebo for 24 weeks.[14][15]
-
Primary Endpoint: The primary outcome was the percent change in Pulmonary Vascular Resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[15]
-
Secondary Endpoints: Included changes in 6-minute walk distance (6MWD), N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, WHO Functional Class, and time to clinical worsening.[17]
General Experimental Workflow for PAH Pivotal Trials
The design of pivotal trials for PAH therapies generally follows a standardized workflow to ensure rigorous evaluation of safety and efficacy.
Caption: Generalized workflow for a randomized, placebo-controlled PAH clinical trial.
Pivotal Trials of Existing PAH Therapies: A Methodological Overview
-
Endothelin Receptor Antagonists (ERAs):
-
Bosentan (BREATHE-1): A 16-week, randomized, double-blind, placebo-controlled study in 213 patients with WHO FC III or IV PAH. The primary endpoint was the change in 6MWD.[18]
-
Ambrisentan (ARIES-1 & 2): Two 12-week, randomized, double-blind, placebo-controlled trials in a total of 393 patients with PAH. The primary endpoint was the change in 6MWD.[14]
-
Macitentan (SERAPHIN): A long-term, event-driven, randomized, double-blind, placebo-controlled trial in 742 patients with PAH. The primary endpoint was a composite of morbidity and mortality events.[7][19]
-
-
Prostacyclin Pathway Agonists:
-
Epoprostenol: Early pivotal trials were open-label or compared epoprostenol to conventional therapy, demonstrating improvements in 6MWD and survival.[20][21]
-
Treprostinil (FREEDOM-M): A 12-week, randomized, double-blind, placebo-controlled trial in 349 treatment-naïve PAH patients. The primary endpoint was the change in 6MWD.[22]
-
Selexipag (GRIPHON): A long-term, event-driven, randomized, double-blind, placebo-controlled trial in 1156 patients with PAH. The primary endpoint was a composite of morbidity and mortality events.[2][9]
-
-
Phosphodiesterase-5 (PDE5) Inhibitors:
-
Sildenafil (SUPER-1): A 12-week, randomized, double-blind, placebo-controlled trial in 278 patients with PAH. The primary endpoint was the change in 6MWD.[23]
-
Tadalafil (PHIRST): A 16-week, randomized, double-blind, placebo-controlled trial in 405 patients with PAH, some of whom were on background bosentan therapy. The primary endpoint was the change in 6MWD.[24][25]
-
-
Soluble Guanylate Cyclase (sGC) Stimulators:
-
Activin Signaling Inhibitors:
Conclusion: Lessons Learned from this compound
The journey of this compound underscores a critical challenge in drug development: the translation of promising preclinical findings into clinical efficacy. While the rationale for targeting the serotonin pathway in PAH was scientifically sound and supported by animal model data, the ELEVATE-2 trial demonstrated a clear lack of benefit and, in fact, a worsening of hemodynamic parameters in patients.[3][4] This outcome highlights the complexities of PAH pathophysiology and the potential for unexpected off-target effects or pathway interactions in humans that are not fully recapitulated in animal models.
In stark contrast, the established and newer approved therapies for PAH have consistently demonstrated improvements in key clinical endpoints such as exercise capacity, hemodynamics, and time to clinical worsening. The success of these agents, which target distinct and well-validated pathways, reinforces the importance of a multi-faceted approach to treating this devastating disease. The development of Sotatercept, with its novel mechanism of rebalancing growth signaling pathways, represents a significant advancement and a new pillar of PAH treatment.[12]
For researchers and drug developers, the story of this compound serves as a crucial case study. It emphasizes the need for a deep understanding of the intricate biological pathways involved in human disease, the limitations of preclinical models, and the importance of robust and well-designed clinical trials to ultimately determine the true therapeutic value of a novel agent. While the path of this compound has concluded, the knowledge gained from its investigation will undoubtedly contribute to a more nuanced and effective approach to developing the next generation of therapies for pulmonary arterial hypertension.
References
- 1. Role of Sotatercept in Management of Pulmonary Arterial Hypertension: The STELLAR Trial - American College of Cardiology [acc.org]
- 2. GRIPHON Trial for Pulmonary Arterial Hypertension (PAH) [uptravihcp.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cardionerds.com [cardionerds.com]
- 6. FREEDOM - M: Oral Treprostinil as Monotherapy for the Treatment of Pulmonary Arterial Hypertension (PAH) | MedPath [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Prostacyclin Pathway with Selexipag in Patients with Pulmonary Arterial Hypertension Receiving Double Combination Therapy: Insights from the Randomized Controlled GRIPHON Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. Riociguat treatment for portopulmonary hypertension: a subgroup analysis from the PATENT-1/-2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Selexipag for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Long-term ambrisentan therapy for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pulmonary Arterial Hypertension Soluble Guanylate Cyclase–Stimulator Trial 1 - American College of Cardiology [acc.org]
- 18. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Macitentan in pulmonary arterial hypertension: The SERAPHIN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epoprostenol and pulmonary arterial hypertension: 20 years of clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FREEDOM-M Trial of Oral Treprostinil in Pulmonary Arterial Hypertension Meets Primary Endpoint – United Therapeutics Investor Relations [ir.unither.com]
- 23. Update on the clinical utility of sildenafil in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pulmonary Arterial Hypertension and Response to Tadalafil - American College of Cardiology [acc.org]
- 25. magistralbr.caldic.com [magistralbr.caldic.com]
A Comparative Analysis of Preclinical Data on Rodatristat and Other Tryptophan Hydroxylase Inhibitors for Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rodatristat's Preclinical Performance Against Alternative Tryptophan Hydroxylase (TPH) Inhibitors in established rat models of Pulmonary Arterial Hypertension (PAH).
This guide provides a comprehensive review of the preclinical data for this compound ethyl (formerly KAR5585), a selective inhibitor of tryptophan hydroxylase 1 (TPH1), in the context of other TPH inhibitors. The aim is to offer a clear, data-driven comparison to aid in the evaluation of these compounds for the treatment of PAH. The data presented herein is collated from peer-reviewed publications and focuses on key efficacy endpoints in the monocrotaline (MCT) and SU5416-hypoxia (SuHx) rat models of PAH.
Mechanism of Action: Targeting Peripheral Serotonin Synthesis
This compound is a prodrug of a potent TPH1 inhibitor, the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery.[1] In PAH, elevated levels of peripheral serotonin are implicated in the proliferation of pulmonary artery smooth muscle cells and endothelial dysfunction, contributing to the vascular remodeling characteristic of the disease. By inhibiting TPH1, this compound aims to reduce peripheral serotonin production, thereby mitigating this pathological remodeling.[1]
Comparative Efficacy in Preclinical Models
The following tables summarize the key quantitative data from preclinical studies of this compound and other TPH inhibitors in the MCT and SuHx rat models of PAH.
Monocrotaline (MCT) Rat Model
| Compound | Dose (mg/kg/day) | Treatment Duration | Change in Right Ventricular Systolic Pressure (RVSP) | Change in Right Ventricle Hypertrophy (RVH) | Change in Pulmonary Artery Medial Wall Thickness | Reference |
| This compound ethyl (KAR5585) | 30 | 28 days | ↓ 25% | ↓ 22% | ↓ 45% | [1] |
| KAR5416 | 30 | 28 days | ↓ 28% | ↓ 24% | ↓ 48% | [1] |
| Ambrisentan | 10 | 28 days | ↓ 20% | ↓ 18% | ↓ 25% | [1] |
| Tadalafil | 10 | 28 days | ↓ 15% | ↓ 13% | ↓ 20% | [1] |
SU5416-Hypoxia (SuHx) Rat Model
| Compound | Dose (mg/kg/day) | Treatment Duration | Change in Right Ventricular Systolic Pressure (RVSP) | Change in Right Ventricle Hypertrophy (RVH) | Change in % of Occluded Vessels | Reference |
| This compound ethyl (KAR5585) | 100 | 28 days | No significant change | No significant change | ↓ to near baseline | [1] |
| KAR5416 | 30 | 28 days | ↓ 20% | ↓ 15% | ↓ to near baseline | [1] |
| TPT-001 | 25 | 35 days | ↓ 52% | ↓ 40% | Not Reported | [2] |
| TPT-004 (inhaled) | 1 (estimated) | 28 days | ↓ 24% | Not Reported | Not Reported | [3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the preclinical data.
Animal Models
-
Monocrotaline (MCT) Rat Model: Male Sprague-Dawley rats (200-225 g) were administered a single subcutaneous injection of monocrotaline (60 mg/kg) to induce PAH.[1] This model is characterized by endothelial damage and subsequent pulmonary vascular remodeling.
-
SU5416-Hypoxia (SuHx) Rat Model: Male Sprague-Dawley rats were injected subcutaneously with the VEGF receptor 2 inhibitor SU5416 (20 mg/kg) and then exposed to chronic hypoxia (10% O2) for 3 weeks, followed by a period of normoxia.[1][2] This model induces a more severe PAH phenotype with plexiform-like lesions, closely mimicking the human disease.
Drug Administration
-
This compound ethyl (KAR5585) and KAR5416: Administered orally via gavage once daily.[1]
-
TPT-001: Incorporated into the regular diet.[2]
-
TPT-004: Administered via nose-only inhalation once daily.[3]
-
Ambrisentan and Tadalafil: Administered orally via gavage once daily.[1]
Efficacy Endpoints
-
Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) were measured via right heart catheterization.
-
Right Ventricle Hypertrophy (RVH): Assessed by the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (Fulton Index).
-
Pulmonary Vascular Remodeling: Evaluated by morphometric analysis of pulmonary arterioles, measuring the percentage of medial wall thickness and the percentage of occluded vessels.
-
Serotonin Levels: Measured in serum, lung, and gut tissue homogenates using validated methods.
Discussion and Conclusion
The preclinical data indicate that TPH1 inhibition is a promising therapeutic strategy for PAH. In the MCT model, both this compound ethyl and KAR5416 demonstrated superior efficacy in reducing pulmonary vascular remodeling compared to the established vasodilators ambrisentan and tadalafil.[1] This suggests a direct disease-modifying effect beyond vasodilation.
In the more severe SuHx model, the results are more varied. While KAR5416, TPT-001, and inhaled TPT-004 showed significant reductions in RVSP, this compound ethyl at the tested dose did not significantly impact this parameter, although it did reduce the percentage of occluded vessels.[1][2][3] This highlights the importance of compound-specific properties and potentially dose- and delivery-related factors in achieving therapeutic efficacy in severe PAH.
It is important to note that despite the promising preclinical data for TPH inhibitors, the Phase 2b ELEVATE-2 clinical trial of this compound ethyl in patients with PAH did not meet its primary endpoint and showed a worsening of pulmonary vascular resistance. This discrepancy between preclinical and clinical outcomes underscores the complexities of translating findings from animal models to human disease and highlights the need for further research to understand the role of the serotonin pathway in human PAH.
This guide provides a summary of the available preclinical data to facilitate an informed comparison. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the experimental details and data interpretation.
References
Rodatristat's ELEVATE-2 Trial: A Comparative Analysis of a Failed Therapeutic Avenue in Pulmonary Arterial Hypertension
In a significant setback for the development of novel treatments for pulmonary arterial hypertension (PAH), the ELEVATE-2 clinical trial investigating rodatristat ethyl revealed not only a lack of efficacy but a detrimental effect on patients. This guide provides a comprehensive comparison of the negative results of the ELEVATE-2 trial with established and emerging therapies for PAH, offering researchers, scientists, and drug development professionals a detailed analysis of the trial's outcomes, the underlying biological pathways, and the therapeutic landscape.
Executive Summary
The Phase 2b ELEVATE-2 trial, designed to evaluate the efficacy and safety of the tryptophan hydroxylase (TPH) inhibitor this compound ethyl in patients with PAH, was terminated early due to unfavorable results. The trial failed to meet its primary endpoint, with this compound ethyl leading to a significant worsening of pulmonary vascular resistance (PVR) compared to placebo.[1][2][3] This unexpected outcome stands in stark contrast to the established benefits of approved PAH therapies that target different signaling pathways, as well as the promising results of emerging treatments like sotatercept. This guide will dissect the ELEVATE-2 trial data, compare it against alternative therapeutic strategies, and provide a detailed overview of the experimental protocols and relevant signaling pathways.
This compound ELEVATE-2: A Detailed Look at the Negative Clinical Trial Results
The ELEVATE-2 trial was a robustly designed, randomized, double-blind, placebo-controlled, multicenter study that enrolled 108 participants with WHO Functional Class II or III PAH who were already on stable background therapy.[1][2] The primary objective was to assess the change in PVR from baseline to week 24.
Key Quantitative Data from the ELEVATE-2 Trial
The results, summarized in the table below, demonstrated a clear negative impact of this compound ethyl on the primary efficacy endpoint.
| Treatment Group | Least-Squares Mean Percent Change in PVR from Baseline to Week 24 (SE) |
| Placebo (n=36) | 5.8% (18.1) |
| This compound Ethyl 300 mg twice daily (n=36) | 63.1% (18.5) |
| This compound Ethyl 600 mg twice daily (n=36) | 64.2% (18.0) |
Source: The Lancet Respiratory Medicine[1]
Furthermore, treatment-emergent adverse events (TEAEs) were more frequent in the this compound ethyl arms compared to placebo, with 81% of the placebo group, 92% of the 300 mg group, and 100% of the 600 mg group reporting TEAEs.[1][2]
Experimental Protocol: ELEVATE-2 Trial
| Parameter | Description |
| Trial Design | Phase 2b, randomized, double-blind, placebo-controlled, multicenter |
| Participants | 108 adults (aged ≥18 years) with PAH (WHO Group 1), Functional Class II or III, on stable background PAH therapy for at least 12 weeks.[1][2] |
| Intervention | Participants were randomized 1:1:1 to receive placebo, this compound ethyl 300 mg twice daily, or this compound ethyl 600 mg twice daily for 24 weeks.[1][2] |
| Primary Endpoint | Percent change in Pulmonary Vascular Resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[1][4] |
| Secondary Endpoints | Included changes in 6-minute walk distance (6MWD), WHO Functional Class, N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, and time to clinical worsening.[4][5] |
| Statistical Analysis | The primary efficacy analyses were conducted on the intention-to-treat population.[1][2] |
Comparative Analysis: this compound vs. Established and Emerging PAH Therapies
The failure of this compound, which targets peripheral serotonin production, highlights the complexity of PAH pathophysiology and underscores the success of therapies that modulate other key signaling pathways. The following sections provide a comparative overview of these alternatives.
Established PAH Therapies: A Snapshot of Efficacy
| Drug Class | Representative Pivotal Trial(s) | Key Efficacy Outcomes |
| Prostacyclin Analogues & IP Receptor Agonists | GRIPHON (Selexipag) | Selexipag significantly reduced the risk of the primary composite outcome of morbidity/mortality by 40% compared with placebo.[6] |
| Endothelin Receptor Antagonists (ERAs) | BREATHE-1 (Bosentan) | Bosentan improved 6-minute walk distance by a mean of 44 meters compared to placebo and improved functional class.[7] |
| Phosphodiesterase-5 (PDE5) Inhibitors | SUPER-1 (Sildenafil) | Sildenafil improved 6-minute walk distance by approximately 45-50 meters across different doses compared to placebo.[8][9] |
| Soluble Guanylate Cyclase (sGC) Stimulators | PATENT-1 (Riociguat) | Riociguat improved 6-minute walk distance by a mean of 36 meters compared to placebo.[10] |
Emerging Therapies: The Promise of Sotatercept
Sotatercept, a first-in-class activin signaling inhibitor, has shown remarkable efficacy in recent clinical trials, representing a paradigm shift in PAH treatment by targeting vascular remodeling.
| Drug | Representative Pivotal Trial(s) | Key Efficacy Outcomes |
| Sotatercept | STELLAR, ZENITH | In the STELLAR trial, sotatercept added to background therapy improved 6-minute walk distance by 40.8 meters compared to placebo.[11] In the ZENITH study of high-risk patients, sotatercept was associated with a lower risk of a composite of death, lung transplantation, or hospitalization for worsening PAH.[1] |
Detailed Experimental Protocols of Comparator Therapies
A detailed understanding of the clinical trial designs for these successful therapies provides a valuable context for interpreting the ELEVATE-2 results.
Selexipag: The GRIPHON Trial (NCT01106014)
| Parameter | Description |
| Trial Design | Global, multicenter, double-blind, randomized, placebo-controlled, event-driven Phase 3 trial.[6][12] |
| Participants | 1156 patients with PAH (WHO Group 1), Functional Class II-III.[6] |
| Intervention | Patients were randomized 1:1 to receive oral selexipag or placebo, with the dose individually titrated up to a maximum of 1600 mcg twice daily.[13] |
| Primary Endpoint | Time to the first morbidity or mortality event, which was a composite of death from any cause, or hospitalization for worsening PAH, or disease progression, or need for lung transplantation or balloon atrial septostomy, or initiation of parenteral prostanoid therapy or chronic oxygen therapy.[12] |
Bosentan: The BREATHE-1 Trial
| Parameter | Description |
| Trial Design | Randomized, double-blind, placebo-controlled trial.[14] |
| Participants | 213 patients with idiopathic PAH or PAH associated with connective tissue disease, WHO Functional Class III or IV.[15] |
| Intervention | Patients were randomized to receive placebo or bosentan (62.5 mg twice daily for 4 weeks, then 125 mg or 250 mg twice daily) for 16 weeks.[14][15] |
| Primary Endpoint | Change in 6-minute walk distance.[15] |
Sildenafil: The SUPER-1 Trial
| Parameter | Description |
| Trial Design | International, multicenter, randomized, double-blind, placebo-controlled trial.[16] |
| Participants | 278 patients with symptomatic PAH (idiopathic, associated with connective tissue disease, or repaired congenital shunts).[16] |
| Intervention | Patients were randomized to placebo or sildenafil at doses of 20 mg, 40 mg, or 80 mg three times daily for 12 weeks.[16] |
| Primary Endpoint | Change from baseline in 6-minute walk distance.[8] |
Riociguat: The PATENT-1 Trial (NCT00810693)
| Parameter | Description |
| Trial Design | Double-blind, randomized, placebo-controlled Phase 3 trial.[17] |
| Participants | 443 patients with symptomatic PAH.[17] |
| Intervention | Patients were randomized to receive riociguat (individually adjusted up to 2.5 mg three times daily) or placebo for 12 weeks.[10][17] |
| Primary Endpoint | Change in 6-minute walk distance from baseline to week 12.[10][18] |
Sotatercept: The STELLAR Trial (NCT04576988)
| Parameter | Description |
| Trial Design | Phase 3, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[19][20] |
| Participants | Adults with PAH (WHO Group 1), Functional Class II or III, on background PAH therapy.[20] |
| Intervention | Sotatercept (starting at 0.3 mg/kg, target 0.7 mg/kg) or placebo administered subcutaneously every 21 days, in addition to background therapy.[19] |
| Primary Endpoint | Change in 6-minute walk distance at 24 weeks.[19] |
Signaling Pathways in Pulmonary Arterial Hypertension
The contrasting outcomes of this compound and other PAH therapies can be understood by examining their distinct molecular targets.
This compound and the Serotonin Pathway
This compound was designed to inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, thereby reducing peripheral serotonin levels. The hypothesis was that this would mitigate the pro-proliferative and vasoconstrictive effects of serotonin in the pulmonary vasculature. The ELEVATE-2 results challenge this hypothesis in the clinical setting of PAH.
Established PAH Therapeutic Pathways
Approved PAH therapies target three main signaling pathways to induce vasodilation and inhibit vascular remodeling.
Sotatercept and the TGF-β Superfamily Pathway
Sotatercept represents a novel approach by targeting the transforming growth factor-beta (TGF-β) superfamily, aiming to rebalance pro- and anti-proliferative signals in the pulmonary vasculature.
Conclusion
The negative outcome of the this compound ELEVATE-2 trial serves as a critical reminder of the complexities in translating preclinical hypotheses to clinical success in pulmonary arterial hypertension. While the serotonin pathway remains an area of scientific interest, the ELEVATE-2 results strongly suggest that peripheral TPH inhibition is not a viable therapeutic strategy for PAH and may even be harmful. In contrast, the continued success and development of therapies targeting the prostacyclin, endothelin, and nitric oxide pathways, along with the groundbreaking results of the activin signaling inhibitor sotatercept, provide a robust and expanding armamentarium for clinicians and a hopeful outlook for patients. This comparative guide underscores the importance of rigorous clinical evaluation and highlights the divergent paths of therapeutic development in the ongoing effort to combat this devastating disease.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pulmonary Arterial Hypertension and TGF-β Superfamily Signaling: Focus on Sotatercept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selexipag for the treatment of connective tissue disease-associated pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. anzctr.org.au [anzctr.org.au]
- 9. researchgate.net [researchgate.net]
- 10. Pulmonary Arterial Hypertension Soluble Guanylate Cyclase–Stimulator Trial 1 - American College of Cardiology [acc.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the Prostacyclin Pathway with Selexipag in Patients with Pulmonary Arterial Hypertension Receiving Double Combination Therapy: Insights from the Randomized Controlled GRIPHON Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GRIPHON Trial for Pulmonary Arterial Hypertension (PAH) [uptravihcp.com]
- 14. Bosentan treatment for pulmonary arterial hypertension related to connective tissue disease: a subgroup analysis of the pivotal clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Riociguat: PATENT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Riociguat for the treatment of pulmonary arterial hypertension associated with connective tissue disease: results from PATENT-1 and PATENT-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. acc.org [acc.org]
Rodatristat's Circulatory Effects: A Comparative Analysis in Pulmonary Hypertension
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug Rodatristat's effects on pulmonary versus systemic circulation, particularly in the context of pulmonary arterial hypertension (PAH). The information is benchmarked against established PAH therapies, offering a comprehensive overview based on available clinical trial data.
Executive Summary
This compound, a peripherally restricted tryptophan hydroxylase (TPH) inhibitor, was developed to treat PAH by reducing peripheral serotonin production, a factor implicated in the disease's pathogenesis. However, the Phase 2b ELEVATE-2 clinical trial revealed unexpected and unfavorable outcomes. Contrary to its intended effect, this compound was associated with a worsening of pulmonary hemodynamics, characterized by an increase in pulmonary vascular resistance (PVR). This guide delves into the specifics of these findings and contrasts them with the known effects of established PAH treatments, including phosphodiesterase-5 inhibitors (sildenafil), endothelin receptor antagonists (bosentan), prostacyclins (epoprostenol), and soluble guanylate cyclase stimulators (riociguat). A key aspect of this analysis is the comparison of each drug's relative impact on the pulmonary and systemic vascular beds.
Comparative Hemodynamic Effects
The following tables summarize the hemodynamic effects of this compound and comparator drugs from placebo-controlled clinical trials in patients with PAH.
Table 1: Effects of this compound on Pulmonary and Cardiac Hemodynamics (ELEVATE-2 Trial) [1][2]
| Parameter | Placebo (n=36) | This compound 300 mg twice daily (n=36) | This compound 600 mg twice daily (n=36) |
| Change in Pulmonary Vascular Resistance (PVR) from Baseline (%) | 5.8% | 63.1% | 64.2% |
| Effect on Mean Pulmonary Arterial Pressure (mPAP) | Negative | Negative | Negative |
| Effect on Cardiac Index | Negative | Negative | Negative |
| Effect on Right Atrial Pressure | Negative | Negative | Negative |
| Effect on Stroke Volume | Negative | Negative | Negative |
| Effect on NT-proBNP | Negative | Negative | Negative |
Note: Specific quantitative data for the change in mPAP, Cardiac Index, Right Atrial Pressure, Stroke Volume, and NT-proBNP were not detailed in the primary publications but were reported to be negatively affected by this compound.
Table 2: Comparative Effects of Established PAH Therapies on Pulmonary and Systemic Circulation
| Drug Class | Drug | Change in Pulmonary Vascular Resistance (PVR) | Change in Mean Pulmonary Arterial Pressure (mPAP) | Change in Systemic Vascular Resistance (SVR) | Change in Mean Arterial Pressure (MAP) |
| PDE-5 Inhibitor | Sildenafil | Significant Decrease | Significant Decrease | Not consistently reported, but caution advised with antihypertensives | Not consistently reported, but caution advised with antihypertensives |
| Endothelin Receptor Antagonist | Bosentan | -415 dyn·s·cm⁻⁵ (vs. Placebo) | -5.7 mmHg (vs. Placebo) | -26.2% (Dose-dependent fall) | -19.8% (Dose-dependent fall) |
| Prostacyclin | Epoprostenol (inhaled) | Significant Decrease | Significant Decrease | No significant change | No significant change |
| sGC Stimulator | Riociguat | -218.76 dyn·s·cm⁻⁵ (vs. Placebo) | -4.20 mmHg (vs. Placebo) | -239.3 dyn·s·cm⁻⁵ (vs. Placebo in a study on PH with systolic left ventricular dysfunction) | No significant change (vs. Placebo in a study on PH with systolic left ventricular dysfunction) |
Note: The data for comparator drugs are derived from various placebo-controlled clinical trials and meta-analyses. The specific values can vary between studies.
Experimental Protocols
ELEVATE-2 Trial Methodology
The ELEVATE-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter study designed to assess the efficacy and safety of this compound ethyl in patients with PAH.[1][2]
-
Participants: The study enrolled 108 patients with WHO Functional Class II or III PAH who were on stable background therapy.[1][2]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive either placebo, this compound ethyl 300 mg twice daily, or this compound ethyl 600 mg twice daily for 24 weeks.[1][2]
-
Primary Endpoint: The primary efficacy endpoint was the percent change in Pulmonary Vascular Resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[1][2]
-
Hemodynamic Assessments: Comprehensive hemodynamic assessments, including mean pulmonary arterial pressure (mPAP), cardiac index, and right atrial pressure, were conducted at baseline and at the end of the treatment period. Systemic circulatory parameters were also monitored.
Signaling Pathways and Experimental Workflow
This compound's Proposed Mechanism of Action
This compound was designed to inhibit tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin. The rationale was that elevated peripheral serotonin contributes to the vasoconstriction and vascular remodeling characteristic of PAH. By inhibiting TPH1, this compound was expected to reduce serotonin levels, leading to vasodilation and anti-proliferative effects in the pulmonary arteries.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
